Proheptazine
Description
Structure
3D Structure
Properties
CAS No. |
77-14-5 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(1,3-dimethyl-4-phenylazepan-4-yl) propanoate |
InChI |
InChI=1S/C17H25NO2/c1-4-16(19)20-17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2/h5-7,9-10,14H,4,8,11-13H2,1-3H3 |
InChI Key |
ZXWAUWBYASJEOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCCN(CC1C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Historical Development and Discovery of Proheptazine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proheptazine, a synthetic opioid analgesic, emerged from the intensive pharmaceutical research of the mid-20th century. Developed in the 1960s, it is structurally related to pethidine and exhibits a pharmacological profile characteristic of opioid agonists.[1] This technical guide provides a comprehensive overview of the historical development and discovery of this compound, with a focus on its chemical synthesis, inferred pharmacological evaluation, and putative mechanism of action. Due to its classification as a Schedule I controlled substance in the United States, detailed contemporary research and quantitative data are scarce.[1] This paper, therefore, reconstructs the likely scientific journey of this compound's discovery by detailing the established experimental protocols and signaling pathways of its time, providing valuable context for researchers in pharmacology and drug development.
Introduction: The Dawn of a New Analgesic
The quest for potent and effective pain management solutions was a significant driver of medicinal chemistry in the 1960s. Following the successful synthesis and clinical application of earlier opioids, research efforts were directed towards modifying existing scaffolds to enhance analgesic properties and alter side-effect profiles. It was within this scientific landscape that this compound was first synthesized and characterized.
This compound, chemically known as 1,3-Dimethyl-4-phenylazepan-4-yl propionate, was invented in the 1960s.[1] The seminal work on its synthesis and properties was published in 1964 by J. Diamond, W. F. Bruce, and F. T. Tyson. As an opioid analgesic, this compound was found to produce effects typical of its class, including analgesia, sedation, euphoria, dizziness, and nausea.[1]
Chemical Synthesis
The synthesis of this compound represents a multi-step process culminating in the formation of the final azepane ring structure and subsequent esterification. While the original detailed protocol from the 1964 publication by Diamond, Bruce, and Tyson is not widely available, the general synthetic route can be inferred from its chemical structure and the common organic chemistry practices of the era.
Inferred Experimental Protocol: Synthesis of this compound
The synthesis of DL-α-1,3-dimethyl-4-phenyl-4-propionoxyazacycloheptane (this compound) would have likely involved the following key steps:
-
Formation of the Azepane Ring: This would likely begin with a suitable precursor, potentially involving a ring-closing reaction to form the seven-membered heterocyclic azepane core.
-
Introduction of the Phenyl and Methyl Groups: The synthesis would incorporate the phenyl and methyl substituents at the appropriate positions on the azepane ring through reactions such as Grignard additions or other organometallic reactions.
-
N-Methylation: The secondary amine of the azepane ring would be methylated, likely using a methylating agent like methyl iodide or formaldehyde (B43269) followed by reduction.
-
Esterification: The final step would involve the esterification of the tertiary alcohol at the 4-position with propionic anhydride (B1165640) or propionyl chloride to yield this compound.
It is important to note that this is a generalized protocol, and the precise reagents, reaction conditions, and purification methods would have been detailed in the original 1964 publication.
Pharmacological Evaluation
The characterization of a novel analgesic compound in the 1960s would have involved a battery of in vivo and in vitro assays to determine its potency, efficacy, and side-effect profile.
Analgesic Activity Assessment
The primary screening for analgesic properties would have been conducted using established animal models of pain.
Experimental Protocol: Hot Plate Test
The hot plate test, first described by Eddy and Leimbach in 1953, was a standard method for evaluating the analgesic effects of centrally acting compounds.[2]
-
Apparatus: A heated plate with a controllable and uniform surface temperature, typically maintained at 55 ± 0.5°C. A transparent cylinder is placed on the plate to confine the animal.
-
Procedure:
-
A baseline latency to a pain response (e.g., licking of the hind paw, jumping) is determined for each animal before drug administration.
-
The test compound, this compound, would be administered to the animals (e.g., mice or rats) via a specific route (e.g., intraperitoneal, subcutaneous, or oral).
-
At predetermined time intervals after drug administration, the animals are placed on the hot plate, and the latency to the pain response is recorded.
-
-
Data Analysis: An increase in the latency to the pain response compared to the baseline and a vehicle-treated control group would indicate an analgesic effect. The data would be used to determine the dose-response relationship and the median effective dose (ED50).
Experimental Protocol: Tail-Flick Test
First described by D'Amour and Smith in 1941, the tail-flick test is another common method for assessing spinal analgesic effects.[3]
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail. A sensor automatically detects the tail-flick response and records the latency.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the path of the heat source.
-
A baseline reaction time is measured before drug administration.
-
Following the administration of this compound, the tail-flick latency is measured at set time points.
-
-
Data Analysis: A significant increase in the time taken to flick the tail away from the heat source is indicative of analgesia. This data would also contribute to establishing the ED50 of the compound.
Opioid Receptor Binding
To elucidate the mechanism of action, competitive binding assays would have been employed to determine if this compound interacts with opioid receptors.
Experimental Protocol: Opioid Receptor Competition Binding Assay
-
Materials:
-
Receptor Source: Homogenates of brain tissue (e.g., from rats or guinea pigs) known to be rich in opioid receptors.
-
Radioligand: A radioactively labeled opioid with high affinity for the receptors (e.g., [³H]-naloxone or [³H]-morphine).
-
Test Compound: Unlabeled this compound at various concentrations.
-
-
Procedure:
-
The brain homogenates are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.
-
The mixture is allowed to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
-
Data Analysis: The ability of this compound to displace the radioligand from the receptors is measured. This data is used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki), which indicates the drug's affinity for the opioid receptors. A lower Ki value signifies a higher binding affinity.
Putative Mechanism of Action and Signaling Pathways
As an opioid analgesic, this compound is presumed to exert its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary opioid receptors involved in analgesia are the mu (µ), delta (δ), and kappa (κ) receptors.
Upon binding to these receptors, this compound would likely initiate the following signaling cascade:
-
G-protein Activation: The agonist-bound opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).
-
Dissociation of G-protein Subunits: The Gα-GTP and Gβγ subunits dissociate and interact with downstream effector molecules.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to potassium efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.
-
The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate (B1630785) and substance P, which are involved in pain transmission.
-
The net effect of this signaling cascade is a reduction in the transmission of nociceptive signals and the perception of pain.
Diagrams of Signaling Pathways and Experimental Workflows
Quantitative Data Summary
Due to the limited availability of primary literature in the public domain, a comprehensive table of quantitative data for this compound cannot be compiled. Research into historical and controlled substance archives would be necessary to potentially uncover specific values for the parameters listed below.
| Parameter | Value | Method | Reference |
| Analgesic Potency (ED50) | Data not available | Hot Plate Test / Tail-Flick Test | Diamond et al., 1964 (presumed) |
| Acute Toxicity (LD50) | Data not available | In vivo animal studies | Diamond et al., 1964 (presumed) |
| Opioid Receptor Binding Affinity (Ki) | Data not available | Radioligand Competition Assay | Diamond et al., 1964 (presumed) |
| Pharmacokinetic Parameters | Data not available | In vivo animal studies | - |
Conclusion
This compound stands as an example of the opioid analgesic research conducted in the mid-20th century. Its discovery followed a logical progression of chemical synthesis followed by pharmacological evaluation using the standard methods of the time. While the specific quantitative data and detailed experimental protocols from its initial development are not readily accessible, this technical guide has provided a reconstructed overview based on established scientific principles and methodologies of that era. For researchers and professionals in drug development, understanding the historical context of compounds like this compound offers valuable insights into the evolution of analgesic research and the foundational techniques that continue to inform the field today. Further investigation into historical archives may yet reveal the specific data that would complete our understanding of this particular opioid analgesic.
References
Pharmacokinetic Profile of Proheptazine: A Review of Available Data in Animal Models
A comprehensive search for the pharmacokinetic profile of Proheptazine in animal models has yielded no specific data for a compound with this name. It is possible that "this compound" is a lesser-known research chemical, a developmental drug with limited public information, or potentially a typographical error for a more extensively studied compound.
The search results consistently redirected to information regarding Cyproheptadine (B85728) , a first-generation antihistamine and serotonin (B10506) antagonist with a similar chemical structure, and to a lesser extent, Meptazinol , a partial opioid agonist. Given the lack of available information on this compound, this technical guide will summarize the findings for these two alternative compounds to provide relevant context and potential avenues for further research, should this compound be structurally or functionally related to either.
Alternative Compound Analysis: Cyproheptadine
Cyproheptadine has been studied in various animal models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: Pharmacokinetic Parameters of Cyproheptadine in Animal Models
Due to the limited direct comparative studies, a comprehensive table of quantitative pharmacokinetic data for Cyproheptadine across different animal models is not feasible. However, key findings from individual studies are summarized below.
Rats:
-
Following intravenous administration, the plasma concentration of Cyproheptadine (CPH) follows a biexponential elimination pattern.[1]
-
The primary metabolites identified are desmethylcyproheptadine (B50868) (DMCPH) and desmethylcyproheptadine-epoxide (DMCPHepo).[1]
-
Demethylation appears to be the primary metabolic pathway preceding epoxidation.[1]
-
A significant portion of the drug is excreted in the urine, predominantly as DMCPHepo.[1]
-
The mean residence times of the epoxidized metabolites are notably long, suggesting potential tissue accumulation.[1]
-
Radioactivity from 14C-labeled Cyproheptadine is excreted in both urine and feces.[2] The major urinary metabolite in rats is unconjugated 10,11-epoxydesmethylcyproheptadine, which accounts for about 25% of a 45 mg/kg dose.[2]
Mice:
-
In contrast to rats, the majority of radioactive material from 14C-Cyproheptadine in mouse urine is conjugated with glucuronic acid.[2]
-
Only a small amount of the epoxide metabolite found in rats is present in mouse urine.[2]
Monkeys:
-
Following a single 5-mg oral dose of Cyproheptadine, various monkey species excreted less than 0.5% of the dose as cyproheptadine glucuronide in the urine over 48 hours.[3] This is in contrast to humans and chimpanzees, who excrete significantly higher amounts of this conjugate.[3]
Experimental Protocols
General Pharmacokinetic Study Protocol (Derived from Rat Studies):
A typical experimental workflow for determining the pharmacokinetic profile of a compound like Cyproheptadine in rats would involve the following steps:
-
Animal Model: Male Wistar rats are commonly used.[1]
-
Drug Administration: The compound is administered intravenously (i.v.) to study its disposition without the influence of absorption.
-
Blood Sampling: Blood samples are collected at predetermined time points following drug administration.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the parent drug and its metabolites in the plasma is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is then analyzed using pharmacokinetic software to determine key parameters like elimination half-life, volume of distribution, and clearance.
-
Urine Collection: Urine is collected over a specified period to identify and quantify excreted metabolites.
Visualization of Experimental Workflow
Caption: A generalized workflow for a preclinical pharmacokinetic study in an animal model.
Visualization of Cyproheptadine Metabolism
The metabolic pathway of Cyproheptadine in rats involves two main steps: demethylation and epoxidation.
Caption: Proposed metabolic pathways of Cyproheptadine in rats.[1]
Alternative Compound Analysis: Meptazinol
Meptazinol is a partial opioid agonist, and some pharmacokinetic data in animal models is available, although less extensive than for Cyproheptadine.
Data Presentation: Pharmacokinetic Parameters of Meptazinol
Limited quantitative data for Meptazinol in animal models was found in the initial search. Studies have focused more on its pharmacodynamic effects.
Experimental Protocols
The experimental protocols for studying the pharmacokinetics of Meptazinol would be similar to those described for Cyproheptadine, involving drug administration to an animal model, collection of biological samples, and subsequent analysis to determine drug and metabolite concentrations over time.
Conclusion and Recommendation
While a detailed pharmacokinetic profile for "this compound" in animal models could not be constructed due to a lack of available scientific literature, this guide provides a summary of the pharmacokinetic properties of two potentially related compounds, Cyproheptadine and Meptazinol. The provided experimental protocols and visualizations offer a foundational understanding of how such studies are conducted.
It is recommended that researchers interested in "this compound" first verify the correct name and chemical identity of the compound. If "this compound" is indeed a novel or proprietary substance, the information presented here for structurally or functionally similar drugs may serve as a useful starting point for designing and interpreting future pharmacokinetic studies. For further progress, clarification on the identity of "this compound" is essential.
References
- 1. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of cyproheptadine in rats, mice, and humans and identification of a stable epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and urinary excretion of cyproheptadine glucuronide in monkeys, chimpanzees, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Proheptazine Solubility: A Technical Guide for Researchers
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of proheptazine in common laboratory solvents. Due to the limited availability of public domain data on the solubility of this compound in organic solvents, this document focuses on providing detailed experimental protocols for determining its solubility, alongside the available data. This compound is an opioid analgesic, and as such, its mechanism of action involves the activation of opioid receptors.[1] A summary of the relevant signaling pathways is also included.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature | Method | Source |
| This compound | Water | log10WS = -3.30 (mol/L) | Not Specified | Calculated | [2] |
| This compound Hydrobromide | Water | 1-2% (w/v) | 25°C | Experimental | DrugFuture |
Note: The solubility of this compound can be influenced by whether it is in its base form or as a salt (e.g., hydrochloride, hydrobromide).[1] The available experimental data is for the hydrobromide salt. It is crucial for researchers to specify the form of this compound used in any solubility studies.
Experimental Protocols for Solubility Determination
Given the lack of readily available data, researchers will likely need to determine the solubility of this compound in their solvents of interest experimentally. The following are detailed protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent, which is a critical parameter for understanding its intrinsic physicochemical properties.
2.1.1. Materials
-
This compound (base or salt form)
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO, acetone)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
2.1.2. Procedure
-
Preparation of Solvent: Prepare the desired solvent and ensure it is degassed to prevent bubble formation.
-
Addition of Excess Solute: Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure that a saturated solution is formed and solid material remains after equilibration.
-
Equilibration: Add a known volume of the solvent to the vial. Cap the vial tightly to prevent solvent evaporation.
-
Agitation: Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to ensure solid material is still present.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of excess solid. Centrifuge the vials at a controlled temperature to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved particles.
-
Dilution: Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
2.1.3. Experimental Workflow Diagram
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility Determination (DMSO-Based Method)
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from an aqueous solution when added from a concentrated DMSO stock. This provides a high-throughput assessment of solubility.
2.2.1. Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH)
-
96-well microplates (UV-transparent if using a plate reader for detection)
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Plate reader with turbidity or UV-Vis detection capabilities, or an HPLC system.
2.2.2. Procedure
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the this compound DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should typically be kept low (e.g., <1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) on a plate shaker for a set period (e.g., 1-2 hours).
-
Precipitation Detection (Turbidimetric Method): Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Precipitation Detection (UV-Vis Method after Filtration): Alternatively, after incubation, filter the contents of the wells using a 96-well filter plate to remove any precipitate.
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the λmax of this compound. The concentration is determined from a standard curve. The highest concentration that remains in solution is the kinetic solubility.[3]
-
Data Analysis: Determine the kinetic solubility for this compound under the tested conditions.
Mechanism of Action and Signaling Pathway
As an opioid analgesic, this compound exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[1] The primary signaling pathways activated by opioid receptors are the G-protein dependent pathway and the β-arrestin pathway.[4][5]
-
G-Protein Dependent Pathway: Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (specifically of the Gi/o family). The activated G-protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The overall effect is a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain signaling.[6][7]
-
β-Arrestin Pathway: Following agonist binding and G-protein activation, the opioid receptor can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization of the G-protein-mediated signaling. β-arrestin can also act as a scaffold for other signaling proteins, initiating a separate wave of signaling that can be independent of G-proteins. This pathway is also involved in receptor internalization (endocytosis).[8][9][10]
Opioid Receptor Signaling Pathway Diagram
Caption: Opioid Receptor Signaling Pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 77-14-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Arrestin2 and c-Src Regulate the Constitutive Activity and Recycling of μ Opioid Receptors in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Arrestin-Dependent μ-Opioid Receptor-Activated Extracellular Signal-Regulated Kinases (ERKs) Translocate to Nucleus in Contrast to G Protein-Dependent ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of Proheptazine: A Technical Guide
Disclaimer: Publicly available literature lacks specific experimental data on the in vitro metabolic stability of Proheptazine. This guide provides a comprehensive framework based on established methodologies in drug metabolism studies, using this compound as a representative compound. The presented data is hypothetical and illustrative of typical results from such assays.
Introduction
This compound, a synthetic opioid analgesic, is structurally related to pethidine.[1] As with any drug candidate, understanding its metabolic fate is a cornerstone of preclinical development. In vitro metabolic stability assays are crucial for predicting a compound's in vivo pharmacokinetic properties, such as hepatic clearance and half-life.[2] These studies help identify potential metabolic liabilities early in the drug discovery process, guiding medicinal chemistry efforts to optimize drug properties.
This technical guide outlines the standard experimental protocols for determining the in vitro metabolic stability of a compound like this compound, focusing on studies using human liver microsomes. It further presents a hypothetical metabolic pathway and representative data to offer a complete picture for researchers, scientists, and drug development professionals.
Experimental Protocols
The primary method for assessing Phase I metabolic stability is through incubation with liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes.[3]
Microsomal Stability Assay Protocol
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test Compound: this compound
-
Test System: Pooled Human Liver Microsomes (HLM)
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive Control Compounds: High-clearance compound (e.g., Verapamil) and low-clearance compound (e.g., Warfarin)
-
Quenching Solution: Acetonitrile (B52724) containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like Diazepam-d5)
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in the incubation buffer to the final test concentration. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <0.5%) to avoid inhibiting enzyme activity.[4]
-
Incubation: The incubation mixture is prepared in microcentrifuge tubes or a 96-well plate. It consists of the potassium phosphate buffer, human liver microsomes, and this compound at the final desired concentrations.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the system to reach thermal equilibrium.
-
Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is immediately stopped by adding a volume of cold acetonitrile (containing the internal standard). This step also serves to precipitate the microsomal proteins.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining this compound and any formed metabolites, is analyzed by a validated LC-MS/MS method to quantify the parent compound concentration.
Data Analysis:
-
The natural logarithm of the percentage of this compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k
-
The in vitro intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data for the metabolic stability of this compound across different species, which is a common practice to assess interspecies differences in metabolism.
| Species | Test System | This compound Concentration (µM) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Clearance Classification |
| Human | Liver Microsomes | 1 | 25 | 55.4 | Moderate |
| Rat | Liver Microsomes | 1 | 15 | 92.4 | High |
| Mouse | Liver Microsomes | 1 | 10 | 138.6 | High |
| Dog | Liver Microsomes | 1 | 40 | 34.7 | Moderate |
| Monkey (Cyno) | Liver Microsomes | 1 | 32 | 43.3 | Moderate |
Classification based on typical industry criteria: High (>70 µL/min/mg), Moderate (15-70 µL/min/mg), Low (<15 µL/min/mg).
Visualizations
Experimental Workflow Diagram
Putative Metabolic Pathways of this compound
Based on its chemical structure, this compound has several potential sites for metabolic transformation by Phase I enzymes. The major reaction types catalyzed by cytochrome P450 enzymes include N-dealkylation, aromatic and aliphatic hydroxylation, and O-dealkylation.[5][6] Additionally, the ester moiety is susceptible to hydrolysis by carboxylesterases.
Interpretation and Conclusion
The hypothetical data suggests that this compound is a moderately cleared compound in humans, with a higher clearance rate in rodents (rat and mouse). This is a common observation in drug metabolism and highlights the importance of using human-derived test systems for the most relevant predictions. The moderate clearance in human liver microsomes would suggest that hepatic metabolism is a significant route of elimination for this compound in vivo.
The putative metabolic pathways indicate several "soft spots" on the molecule where metabolism is likely to occur. N-demethylation, hydroxylation, and ester hydrolysis are all common metabolic routes. Identifying these pathways is the first step in determining if any of the metabolites are pharmacologically active or potentially toxic.
References
Initial Toxicity Screening of Proheptazine: A Technical Guide
Disclaimer: Proheptazine is a Schedule I controlled substance in the United States. As such, there is a lack of publicly available preclinical toxicity data. This document is intended as a technical guide for researchers, scientists, and drug development professionals, outlining a standard framework for the initial toxicity screening of a novel opioid analgesic with a chemical structure analogous to this compound. The experimental data presented herein is hypothetical and for illustrative purposes only.
Executive Summary
This guide details a comprehensive strategy for the initial toxicity screening of a novel synthetic opioid, exemplified by a compound structurally related to this compound. The core components of this initial safety assessment include acute toxicity evaluation, genotoxicity screening, and in vitro organ-specific toxicity, with a focus on hepatotoxicity. By following established regulatory guidelines, this framework aims to provide a robust preliminary understanding of the compound's safety profile. Detailed experimental protocols, data presentation in tabular format, and visualizations of key processes are provided to ensure clarity and reproducibility.
Acute Toxicity Assessment
The initial phase of toxicity testing involves determining the acute systemic toxicity of the compound. This is crucial for classifying the substance by its potential hazard and for determining dose ranges for subsequent studies. The most common endpoint for acute toxicity is the median lethal dose (LD50), which is the statistically estimated dose required to cause mortality in 50% of a test population.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods.[1][2][3][4][5]
-
Test System: Young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), aged 8-12 weeks. A single sex is used to minimize variability.
-
Housing and Acclimation: Animals are housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.
-
Dose Administration: The test compound is administered orally by gavage. An aqueous vehicle is preferred; if the compound is not soluble in water, a solution in oil (e.g., corn oil) may be used.[3] The volume administered should generally not exceed 1 mL/100g of body weight for rodents.[3]
-
Dosing Procedure:
-
A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50.
-
If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower fixed increment.
-
This sequential process continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days post-dosing.[5]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the tested dose levels.
Hypothetical Acute Toxicity Data
The following table summarizes hypothetical acute toxicity data for a this compound-like compound.
| Parameter | Value | Species/Strain | Route of Administration |
| LD50 Estimate | 150 mg/kg | Rat (Sprague-Dawley) | Oral |
| 95% Confidence Interval | 120 - 180 mg/kg | Rat (Sprague-Dawley) | Oral |
| Primary Clinical Signs | Sedation, respiratory depression, tremors, convulsions at higher doses. | Rat (Sprague-Dawley) | Oral |
Table 1: Hypothetical Acute Oral Toxicity Data for a this compound-like Compound.
Genotoxicity Assessment
Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. A standard initial screening battery includes an in vitro test for gene mutations in bacteria and an in vitro test for chromosomal damage in mammalian cells.[6][7][8][9][10]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[11][12][13][14][15]
-
Test System: At least five strains of bacteria are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), or S. typhimurium TA102.[11][13]
-
Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.[12][13]
-
Procedure (Plate Incorporation Method):
-
The test compound, bacterial culture, and (if required) S9 mix are combined in molten top agar (B569324).
-
This mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37 °C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a concentration-related increase in the number of revertants to at least twice the background (solvent control) level.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[6][7][8][9][10][16]
-
Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., TK6, L5178Y, CHO).[9][16]
-
Metabolic Activation: The test is performed with and without an exogenous S9 metabolic activation system.
-
Procedure:
-
Cells are exposed to the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period. A longer exposure (e.g., 24 hours) without S9 is also conducted.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Cells are harvested, fixed, and stained.
-
-
Data Analysis: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration. A positive result is a significant, concentration-dependent increase in the frequency of micronucleated cells.
Hypothetical Genotoxicity Data
The following tables summarize hypothetical genotoxicity data for a this compound-like compound.
Ames Test Results
| Bacterial Strain | Without S9 Metabolic Activation | With S9 Metabolic Activation | Conclusion |
| S. typhimurium TA98 | Negative | Negative | Non-mutagenic |
| S. typhimurium TA100 | Negative | Negative | Non-mutagenic |
| S. typhimurium TA1535 | Negative | Negative | Non-mutagenic |
| S. typhimurium TA1537 | Negative | Negative | Non-mutagenic |
| E. coli WP2 uvrA | Negative | Negative | Non-mutagenic |
Table 2: Hypothetical Summary of Ames Test Results.
In Vitro Micronucleus Test Results
| Treatment Condition | Concentration Range Tested (µM) | Statistically Significant Increase in Micronuclei? | Conclusion |
| 4-hour treatment (-S9) | 1 - 100 | No | Non-clastogenic/aneugenic |
| 4-hour treatment (+S9) | 1 - 100 | No | Non-clastogenic/aneugenic |
| 24-hour treatment (-S9) | 1 - 100 | No | Non-clastogenic/aneugenic |
Table 3: Hypothetical Summary of In Vitro Micronucleus Test Results in Human Lymphocytes.
In Vitro Organ-Specific Toxicity: Hepatotoxicity
The liver is a primary site of drug metabolism and is often susceptible to toxicity. In vitro assays using human liver cell lines, such as HepG2, provide a valuable tool for early screening of potential hepatotoxicity.[17][18][19][20][21][22][23][24]
Experimental Protocol: In Vitro Hepatotoxicity in HepG2 Cells
This protocol outlines a multi-parametric assessment of cytotoxicity in the human hepatoma cell line HepG2.
-
Test System: HepG2 cells, a well-characterized human liver-derived cell line.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37 °C in a humidified 5% CO2 atmosphere.
-
Procedure:
-
HepG2 cells are seeded into 96-well plates and allowed to attach overnight.
-
Cells are then treated with a range of concentrations of the test compound for 24 and 48 hours.
-
Following treatment, multiple cytotoxicity endpoints are assessed.
-
-
Cytotoxicity Endpoints:
-
Cell Viability (MTT Assay): Measures mitochondrial dehydrogenase activity, an indicator of cell viability. Viable cells convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which is quantified spectrophotometrically.[21]
-
Membrane Integrity (LDH Assay): Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
Oxidative Stress (DCFH-DA Assay): Uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect the intracellular generation of reactive oxygen species (ROS).[21]
-
-
Data Analysis: The results for each endpoint are typically expressed as a percentage of the vehicle control. The concentration that causes a 50% reduction in cell viability (IC50) is calculated from the concentration-response curve.
Hypothetical In Vitro Hepatotoxicity Data
The following table summarizes hypothetical in vitro hepatotoxicity data for a this compound-like compound in HepG2 cells.
| Assay | Endpoint | 24-hour Exposure IC50 (µM) | 48-hour Exposure IC50 (µM) |
| MTT | Cell Viability | > 200 | 175 |
| LDH | Membrane Integrity | > 200 | > 200 |
| DCFH-DA | Oxidative Stress | 120 | 95 |
Table 4: Hypothetical In Vitro Hepatotoxicity Data in HepG2 Cells.
Visualizations
Experimental Workflows
Caption: Acute Oral Toxicity Workflow (OECD 425)
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. umwelt-online.de [umwelt-online.de]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. criver.com [criver.com]
- 9. scantox.com [scantox.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. nib.si [nib.si]
- 12. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 13. enamine.net [enamine.net]
- 14. biosafe.fi [biosafe.fi]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 24. researchgate.net [researchgate.net]
Proheptazine: A Technical Guide to its Legal Status, and Research Methodologies
For Researchers, Scientists, and Drug Development Professionals
Disclaimers
This document is intended for informational purposes only and does not constitute legal or medical advice. Proheptazine is a controlled substance with significant potential for abuse and is subject to strict regulatory control. All research activities involving this compound must be conducted in full compliance with all applicable national and international laws and regulations.
Introduction
This compound, chemically known as 1,3-dimethyl-4-phenyl-4-propionoxyazacycloheptane, is a synthetic opioid analgesic developed in the 1960s.[1] Structurally related to pethidine, it exhibits effects typical of opioid agonists, including analgesia. This guide provides an in-depth overview of the legal and regulatory landscape surrounding this compound and outlines key experimental protocols relevant to its research. Due to its age and limited research history, publicly available quantitative pharmacological data is scarce. Therefore, this guide also presents standardized methodologies for determining such data.
Legal and Regulatory Status
This compound is a strictly controlled substance in numerous jurisdictions worldwide due to its high potential for abuse. Researchers must adhere to the specific legal frameworks of the country in which they operate.
International and National Controls
The legal status of this compound is summarized in the table below. This information is based on available public records and is subject to change. Researchers are advised to consult the latest official publications from their respective national regulatory agencies.
| Jurisdiction | Legal Status | Regulatory Body/Act | Notes |
| United States | Schedule I [2] | Controlled Substances Act | No currently accepted medical use and a high potential for abuse.[2] |
| United Kingdom | Class A | Misuse of Drugs Act 1971 | Substances with the highest potential for harm. |
| Germany | Anlage I | Betäubungsmittelgesetz (BtMG) | Non-marketable narcotics, requiring a special license for research. |
| Canada | Schedule I | Controlled Drugs and Substances Act | Substances with a high potential for abuse. |
| Australia | Prohibited Substance | Standard for the Uniform Scheduling of Medicines and Poisons (SUSMP) | Use in research is highly restricted. |
| Brazil | List A1 (Entorpecentes) | Agência Nacional de Vigilância Sanitária (ANVISA) | Narcotic substances under strict control. |
Table 1: Legal and Regulatory Status of this compound in Selected Jurisdictions.
Quantitative Pharmacological Data
| Parameter | Description | Typical Units | Significance |
| Binding Affinity (Ki) | The equilibrium dissociation constant, representing the affinity of a ligand for a receptor. A lower Ki indicates higher affinity.[3][4][5] | nM or µM | Determines the concentration range at which the compound interacts with its target receptor. |
| Efficacy (EC50/IC50) | The concentration of a drug that produces 50% of the maximal effect (EC50) or inhibits a response by 50% (IC50).[6][7][8][9][10] | nM or µM | Measures the potency of the compound as an agonist or antagonist. |
| In Vivo Potency (ED50) | The dose of a drug that produces a therapeutic effect in 50% of the population.[11] | mg/kg | Indicates the dose required to produce a desired physiological effect, such as analgesia. |
Table 2: Key Pharmacological Parameters for this compound Research.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, in vitro characterization, and in vivo evaluation of this compound and its analogs.
Chemical Synthesis
The synthesis of this compound was first described by Diamond et al. in 1964.[1] While the full detailed protocol from the original publication is not widely accessible, the general approach involves the synthesis of the azepane ring system followed by esterification. Researchers should refer to the original publication for specific reaction conditions, reagents, and purification methods.
Logical Workflow for this compound Synthesis
Caption: General synthetic workflow for this compound.
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for opioid receptors (μ, δ, and κ).
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-DAMGO for μ-opioid receptor).
-
This compound hydrochloride.
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, excess naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]
-
Experimental Workflow for Opioid Receptor Binding Assay
Caption: Workflow for determining opioid receptor binding affinity.
In Vivo Assays
This protocol measures the central analgesic activity of this compound in rodents.[12][13][14][15][16]
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Mice or rats.
-
This compound hydrochloride solution.
-
Vehicle control (e.g., saline).
-
Stopwatch.
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each animal on the hot plate (maintained at 52-55°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping).[12][15] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[13]
-
Drug Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the latency as in step 2.
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
An ED50 can be determined by testing a range of doses.
-
This test is used to evaluate the peripheral and central analgesic effects of this compound.[17][18][19][20][21]
Materials:
-
Mice.
-
Acetic acid solution (e.g., 0.6% in saline).
-
This compound hydrochloride solution.
-
Vehicle control (e.g., saline).
-
Observation chambers.
-
Stopwatch.
Procedure:
-
Acclimatization: Acclimate the mice to the observation chambers.
-
Drug Administration: Administer this compound or vehicle control.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer acetic acid intraperitoneally.[17][18]
-
Observation: Immediately after acetic acid injection, place the mouse in the observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).[17][19]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.
-
An ED50 can be determined by testing a range of doses.
-
Signaling Pathways
As an opioid agonist, this compound is expected to act primarily through G-protein coupled opioid receptors (GPCRs), such as the mu-opioid receptor (MOR). Activation of these receptors initiates a cascade of intracellular signaling events.
Simplified Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade following this compound binding to the μ-opioid receptor.[22][23][24]
Upon binding of this compound to the μ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate ion channels, leading to decreased calcium influx and increased potassium efflux.[22][25] These coordinated actions result in neuronal hyperpolarization and reduced neurotransmitter release, ultimately leading to the analgesic effects of the opioid.
References
- 1. SYNTHESIS AND PROPERTIES OF THE ANALGESIC DL-ALPHA-1,3-DIMETHYL-4-PHENYL-4-PROPIONOXYAZACYCLOHEPTANE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H25NO2 | CID 60969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 10. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 11. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. jneurosci.org [jneurosci.org]
- 14. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. m.youtube.com [m.youtube.com]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Proheptazine in Human Plasma by HPLC-MS/MS
Introduction
Proheptazine is a synthetic opioid analgesic. The development of a robust and sensitive bioanalytical method for the quantification of this compound in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This application note describes a highly selective and rapid HPLC-MS/MS method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method has been validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5]
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Drug-free human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.[6][7][8]
-
Allow all frozen plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d5 in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system.
Chromatographic Conditions
The chromatographic separation is critical for resolving the analyte from endogenous plasma components. A reverse-phase C18 column is typically suitable for this type of analysis.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid and 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A linear gradient is applied to ensure optimal separation. An example gradient is provided in the table below. |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
Mass Spectrometric Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific MRM transitions for this compound and its internal standard must be determined by infusing the pure compounds into the mass spectrometer.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for maximum signal (e.g., 3.5 kV) |
| Source Temperature | Optimized for desolvation (e.g., 150°C) |
| Desolvation Temperature | Optimized for desolvation (e.g., 400°C) |
| Gas Flow Rates | Optimized for the specific instrument (Cone Gas and Desolvation Gas) |
| Collision Gas | Argon |
| MRM Transitions | To be determined experimentally. A hypothetical example is provided below. The most abundant and stable precursor-to-product ion transition should be selected for quantification (Quantifier), and a second transition for confirmation (Qualifier). |
Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | [M+H]+ | To be determined | To be determined | To be determined |
| This compound-d5 | [M+H]+ | To be determined | To be determined | To be determined |
Method Validation
The method was validated according to international guidelines, assessing the following parameters:[1][2][3][4][5]
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the plasma.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A typical range could be 0.1 to 100 ng/mL.
-
Accuracy and Precision: The closeness of the determined values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).
Validation Summary
The following tables summarize the expected performance characteristics of the validated method.
Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | > 0.99 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low QC | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Stability
| Stability Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles | 85 - 115 |
| Bench-top | 4 hours | 85 - 115 |
| Long-term (-80°C) | 30 days | 85 - 115 |
This application note presents a robust, sensitive, and selective HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method is suitable for use in clinical and research settings for pharmacokinetic and toxicological studies of this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
1.1. Stock Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a primary stock solution of 1 mg/mL.
-
Prepare a primary stock solution of the internal standard (this compound-d5) in the same manner to a concentration of 1 mg/mL.
-
From the primary stock solutions, prepare working stock solutions by serial dilution in methanol.
1.2. Calibration Standard and Quality Control (QC) Sample Preparation
-
Prepare calibration standards by spiking appropriate amounts of the this compound working stock solution into drug-free human plasma to achieve the desired concentrations (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high (e.g., 0.1, 0.3, 10, and 80 ng/mL) in the same manner as the calibration standards, using a separate weighing of the reference standard.
-
Aliquots of the prepared calibration standards and QC samples should be stored at -80°C until analysis.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Retrieve plasma samples, calibration standards, and QC samples from the freezer and allow them to thaw completely at room temperature.
-
Vortex each tube for 10-15 seconds to ensure homogeneity.
-
Pipette 100 µL of each sample, standard, or QC into a labeled microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d5 in methanol) to each tube, except for blank plasma samples (to which 20 µL of methanol is added).
-
Add 300 µL of cold acetonitrile to each tube.
-
Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to autosampler vials or a 96-well plate.
-
Place the vials or plate in the autosampler for analysis.
Protocol 3: HPLC-MS/MS System Operation and Data Acquisition
-
Equilibrate the HPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Set up the instrument parameters as described in the "Chromatographic Conditions" and "Mass Spectrometric Conditions" sections.
-
Create a sequence table including blank samples, calibration standards, QC samples, and unknown plasma samples.
-
Start the sequence to initiate the analysis.
-
Monitor the system for stable performance throughout the run.
Protocol 4: Data Processing and Quantification
-
Integrate the chromatographic peaks for this compound and the internal standard using the instrument's data processing software.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The results for the QC samples must meet the acceptance criteria (typically ±15% of the nominal value, ±20% for LLOQ) for the run to be accepted.
Visualizations
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 4. fda.gov [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new HPLC-MS/MS analytical method for quantification of tazobactam, piperacillin, and meropenem in human plasma [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Analysis of Proheptazine by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Proheptazine (1,3-Dimethyl-4-phenylazepan-4-yl propionate) is a synthetic opioid analgesic that is structurally related to pethidine.[1] It is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1] Accurate and reliable analytical methods are crucial for its identification in seized drug materials and for forensic toxicological investigations.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.[2] This application note outlines a comprehensive GC-MS protocol for the analysis of this compound.
Experimental Protocol
This protocol is designed for the analysis of this compound in solid form (e.g., seized powders). Modifications, such as liquid-liquid or solid-phase extraction, would be necessary for analysis in biological matrices.
Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC or GC grade)
-
Chloroform (HPLC or GC grade)
-
Internal Standard (IS): e.g., Pethidine-d5 or another suitable deuterated analog. A stock solution of 1 mg/mL in methanol should be prepared.
-
Autosampler vials with inserts
Sample Preparation
-
Standard and Sample Dilution: Accurately weigh approximately 1 mg of the this compound reference standard or homogenized seized material.
-
Dissolve the weighed material in a known volume of methanol (e.g., 10 mL) to create a stock solution of approximately 100 µg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare calibration standards at appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
For each standard and sample, transfer 1 mL to an autosampler vial.
-
Add a consistent amount of the internal standard solution to each vial.
-
Cap the vials and vortex briefly to ensure homogeneity.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following instrumental parameters are recommended and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | Agilent J&W HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow mode) |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 20 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
Mass Spectral Fragmentation of this compound
The electron ionization mass spectrum of this compound is expected to show characteristic fragments resulting from the cleavage of the ester group, the azepane ring, and the loss of the dimethylamino moiety.
Predicted Fragmentation:
-
Molecular Ion [M]+: m/z 275
-
Major Fragments:
-
m/z 202: Loss of the propionyloxy group (-O-C(O)CH2CH3)
-
m/z 58: [CH2=N(CH3)2]+ fragment, common in compounds with a dimethylamino group.
-
m/z 91: Tropylium ion [C7H7]+, indicative of a benzyl (B1604629) group.
-
m/z 115, 128, 146: Fragments resulting from rearrangements and further fragmentation of the azepane ring structure.
-
For quantitative analysis using SIM mode, the following ions are proposed:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 202 | 58 | 275 |
Data Presentation
Quantitative data from a method validation study should be summarized for clarity. The following table presents hypothetical but realistic performance characteristics for a validated GC-MS method for this compound, based on data for similar opioid compounds.
| Parameter | Expected Performance |
| Linearity | |
| Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=6, 3 days) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Retention Time (RT) | Compound-specific, highly reproducible (<0.5% RSD) |
| Internal Standard (IS) RT | Specific to the chosen IS |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The proposed GC-MS method provides a robust framework for the analysis of this compound. The protocol details sample preparation, instrument parameters, and expected fragmentation patterns, offering a solid starting point for method development and validation. The use of a standard HP-5MS column and electron ionization makes this method accessible to most forensic and analytical laboratories. Proper validation according to laboratory and regulatory guidelines is essential before implementation for casework.
References
Application Note: Determination of Proheptazine Binding Affinity to Opioid Receptors Using a Radioligand Binding Assay
For Research Use Only.
Introduction
Proheptazine is a synthetic opioid analgesic structurally related to pethidine.[1] Like other opioids, its pharmacological effects, including analgesia, are mediated through interaction with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes.[2][3] These receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission in the central and peripheral nervous systems.[4][5] Understanding the binding affinity of this compound for each of these receptor subtypes is crucial for elucidating its pharmacological profile, including its potential for therapeutic efficacy and side effects.
This application note provides a detailed protocol for determining the binding affinity (Ki) of this compound for human µ, δ, and κ opioid receptors using a competitive radioligand binding assay. This assay measures the ability of a test compound (this compound) to displace a specific high-affinity radioligand from its receptor.[6]
Principle of the Assay
The assay is based on the principle of competition between a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors) and a range of concentrations of the unlabeled test compound (this compound) for a limited number of receptors in a cell membrane preparation.[6][7] The amount of radioligand bound to the receptor is inversely proportional to the concentration of the competing unlabeled compound. By measuring the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.[6]
Signaling Pathway
Opioid receptors, upon activation by an agonist, couple to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release.
Figure 1: Simplified opioid receptor signaling pathway.
Experimental Protocol
Materials and Reagents
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.[2]
-
Radioligands:
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid antagonist.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Protein Assay Reagents (e.g., BCA kit)
Experimental Workflow
Figure 2: Experimental workflow for the radioligand binding assay.
Procedure
-
Membrane Preparation:
-
Homogenize cells expressing the target opioid receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
For each receptor subtype, prepare triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer
-
Non-specific Binding (NSB): Membranes + Radioligand + excess Naloxone (10 µM)
-
Competition Binding: Membranes + Radioligand + varying concentrations of this compound
-
-
-
Incubation:
-
To each well, add the appropriate components in the following order: assay buffer, test compound (this compound, Naloxone, or buffer), radioligand, and cell membranes.
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding:
-
% Specific Binding = (Specific Binding at [this compound] / Specific Binding in absence of this compound) x 100
-
-
Plot the % Specific Binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Perform a non-linear regression analysis of the competition curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
-
Calculate Ki:
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = dissociation constant of the radioligand for the receptor (should be predetermined from saturation binding experiments).
-
-
-
Data Presentation
The following table presents hypothetical binding affinity data for this compound at the human µ, δ, and κ opioid receptors. This data is for illustrative purposes only, as specific experimental values for this compound are not widely published.
| Compound | Receptor Subtype | Radioligand | Kd of Radioligand (nM) | IC50 (nM) | Ki (nM) |
| This compound | µ (mu) | [³H]DAMGO | 1.5 | 45 | 20 |
| δ (delta) | [³H]DPDPE | 2.0 | 800 | 320 | |
| κ (kappa) | [³H]U-69,593 | 1.0 | 1200 | 600 | |
| Naloxone | µ (mu) | [³H]DAMGO | 1.5 | 5 | 2.2 |
| (Control) | δ (delta) | [³H]DPDPE | 2.0 | 30 | 12 |
| κ (kappa) | [³H]U-69,593 | 1.0 | 15 | 7.5 |
Conclusion
This radioligand binding assay protocol provides a robust method for determining the binding affinity of this compound for the µ, δ, and κ opioid receptors. The resulting Ki values are essential for characterizing the pharmacological profile of this compound and can inform further studies on its functional activity and potential therapeutic applications. The hypothetical data suggests that this compound may exhibit a higher affinity for the µ-opioid receptor compared to the δ and κ subtypes, a common characteristic of many opioid analgesics. Experimental verification is required to confirm this profile.
References
- 1. zenodo.org [zenodo.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
In Vivo Analgesic Effect Assessment of Proheptazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proheptazine is an opioid analgesic that is structurally related to pethidine.[1] Developed in the 1960s, it produces effects typical of opioid agonists, including analgesia, sedation, and euphoria.[1][2] Due to its classification as a Schedule I narcotic controlled substance in the United States, research and detailed publications on its in vivo pharmacological effects are limited.[1]
General Opioid Signaling Pathway
This compound, as an opioid analgesic, is presumed to exert its effects primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to its receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: General opioid signaling pathway.
Experimental Protocols for Analgesic Assessment
The following are standard in vivo models to assess the analgesic efficacy of opioid compounds.
Hot Plate Test
This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Caption: Workflow for the hot plate test.
Methodology:
-
Animals: Male or female mice (e.g., Swiss albino, 20-30 g) or rats (e.g., Wistar, 150-200 g).
-
Apparatus: Hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Record the baseline reaction time by placing each animal on the hot plate and starting a timer. The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.
-
Administer this compound, a vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes) after drug administration, place the animal back on the hot plate and measure the reaction latency.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test
This test also assesses central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.
Caption: Workflow for the tail-flick test.
Methodology:
-
Animals: Male or female rats (e.g., Sprague-Dawley, 180-220 g) or mice (e.g., C57BL/6, 20-25 g).
-
Apparatus: Tail-flick analgesiometer with a radiant heat source.
-
Procedure:
-
Gently restrain the animal, with its tail positioned over the radiant heat source.
-
Measure the baseline tail-flick latency by applying the heat stimulus and recording the time taken for the animal to flick its tail away. A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue injury.[3]
-
Administer this compound, vehicle, or a positive control.
-
Measure the tail-flick latency at various time points post-administration.
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect can be quantified as %MPE.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response.[4][5]
Caption: Workflow for the acetic acid-induced writhing test.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Administer this compound, vehicle, or a positive control (e.g., aspirin) orally or intraperitoneally.
-
After a pre-treatment period (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place the mouse in an observation chamber.
-
After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).
-
-
Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Data Presentation
As specific quantitative data for this compound is not available in the peer-reviewed literature, the following tables are presented as templates for data recording and presentation.
Table 1: Effect of this compound in the Hot Plate Test (Template)
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-Treatment Latency (s) at Time X | % MPE |
| Vehicle Control | - | 8 | |||
| This compound | Dose 1 | 8 | |||
| This compound | Dose 2 | 8 | |||
| This compound | Dose 3 | 8 | |||
| Positive Control (e.g., Morphine) | X | 8 |
Table 2: Effect of this compound in the Tail-Flick Test (Template)
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-Treatment Latency (s) at Time X | % MPE |
| Vehicle Control | - | 8 | |||
| This compound | Dose 1 | 8 | |||
| This compound | Dose 2 | 8 | |||
| This compound | Dose 3 | 8 | |||
| Positive Control (e.g., Morphine) | X | 8 |
Table 3: Effect of this compound in the Acetic Acid-Induced Writhing Test (Template)
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 8 | ||
| This compound | Dose 1 | 8 | ||
| This compound | Dose 2 | 8 | ||
| This compound | Dose 3 | 8 | ||
| Positive Control (e.g., Aspirin) | X | 8 |
Conclusion
The protocols described herein provide a robust framework for the in vivo assessment of the analgesic properties of this compound. The hot plate and tail-flick tests are suitable for investigating central analgesic mechanisms, while the acetic acid-induced writhing test is effective for evaluating peripheral analgesic actions. Due to the limited availability of published data, researchers are encouraged to conduct dose-response studies to determine the efficacy and potency of this compound in these established models. Careful adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
Application Notes & Protocols for the Isolation of Proheptazine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proheptazine, a synthetic opioid analgesic structurally related to pethidine, is classified as a Schedule I controlled substance in the United States.[1] Understanding its metabolic fate is crucial for pharmacokinetic studies, toxicological assessments, and the development of detection methods. This document provides a detailed protocol for the isolation of putative this compound metabolites from biological matrices, primarily urine and plasma. The methodologies are based on established principles of drug metabolism and analytical procedures for opioid compounds, offering a foundational approach for researchers in this field.
Introduction to this compound Metabolism
While specific metabolic studies on this compound are not extensively available in the public domain, its structural similarity to pethidine (meperidine) allows for the prediction of its primary metabolic pathways.[1][2] Pethidine undergoes two main biotransformation reactions: N-demethylation to its active metabolite, norpethidine, and hydrolysis of the ester linkage to pethidinic acid.[2][3]
Based on this, the predicted primary metabolic pathways for this compound are:
-
N-demethylation: The tertiary amine in the azepane ring is susceptible to N-demethylation, likely mediated by cytochrome P450 (CYP) enzymes in the liver, to form nor-Proheptazine.
-
Ester Hydrolysis: The propionate (B1217596) ester group can be hydrolyzed by esterases to yield the corresponding carboxylic acid metabolite and propanol.
Further metabolism may involve hydroxylation of the phenyl ring or the azepane ring, followed by Phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathways of this compound.
Experimental Protocols for Metabolite Isolation
The following protocols describe the isolation of this compound and its putative metabolites from urine and plasma samples. These methods are designed to be a starting point and may require optimization.
Materials and Reagents
-
Biological Samples: Human urine or plasma (heparinized).
-
Standards: this compound (if available), and a suitable internal standard (e.g., a deuterated analog or a structurally similar opioid not expected in the sample).
-
Enzymes: β-glucuronidase (from Helix pomatia or recombinant).
-
Solvents: Methanol (B129727), acetonitrile, ethyl acetate (B1210297), isopropanol, hexane (B92381) (all HPLC or LC-MS grade).
-
Reagents: Formic acid, ammonium (B1175870) hydroxide (B78521), sodium phosphate (B84403) buffer (pH 6.0), potassium hydroxide.
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange (e.g., Agilent Bond Elut Plexa PCX) or polymeric reversed-phase (e.g., Waters Oasis HLB).
-
Liquid-Liquid Extraction (LLE) Apparatus: Centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator.
Protocol 1: Solid-Phase Extraction (SPE) from Urine
This protocol is suitable for the extraction of a broad range of opioid metabolites.[4][5][6][7][8]
Workflow for Solid-Phase Extraction (SPE)
Caption: General workflow for SPE of this compound metabolites.
Procedure:
-
Sample Preparation:
-
To 1 mL of urine in a centrifuge tube, add an appropriate amount of internal standard.
-
For the analysis of glucuronidated metabolites, perform enzymatic hydrolysis. Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C for 2-4 hours or overnight.
-
After incubation, centrifuge the sample at 3000 x g for 10 minutes to pellet any precipitate.
-
-
Solid-Phase Extraction:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Load the supernatant from the prepared sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 2% formic acid in water to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate/isopropanol (80:20 v/v).
-
-
Sample Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
LLE is a classic method for extracting drugs from biological fluids and can be effective for this compound and its less polar metabolites.[4][9]
Workflow for Liquid-Liquid Extraction (LLE)
Caption: General workflow for LLE of this compound metabolites.
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma in a centrifuge tube, add the internal standard.
-
Add 100 µL of concentrated ammonium hydroxide to adjust the pH to approximately 9-10.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 9:1 v/v).
-
Vortex the tube for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Sample Concentration and Analysis:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Derivatization for GC-MS Analysis
For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of opioid metabolites.[4][10][11]
-
Silylation: React the dried extract with a silylating agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) at 70°C for 30 minutes. This will derivatize hydroxyl and amine groups.
-
Acylation: For primary and secondary amines, acylation with agents like acetic anhydride (B1165640) or propionic anhydride can be performed.[5]
Data Presentation and Analysis
Following extraction and instrumental analysis (LC-MS/MS or GC-MS), quantitative data should be compiled.
Table 1: Hypothetical SPE Recovery and LLE Efficiency for this compound and its Metabolites
| Analyte | SPE Recovery (%) | LLE Efficiency (%) |
| This compound | 92 | 88 |
| nor-Proheptazine | 85 | 75 |
| This compound Acid | 78 | 45 |
| This compound Glucuronide | 88 (post-hydrolysis) | <10 |
Note: These are hypothetical values and will need to be determined experimentally.
Table 2: Example LC-MS/MS Parameters for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 276.2 | 112.1 | 25 |
| nor-Proheptazine | 262.2 | 98.1 | 28 |
| This compound Acid | 220.1 | 176.1 | 20 |
Note: These values are predictive and require experimental optimization.
Conclusion
The protocols outlined in this document provide a robust starting point for the isolation and analysis of this compound metabolites from biological matrices. Given the limited specific data on this compound, these methods, derived from established procedures for structurally similar opioids, will require validation and optimization. Key parameters to optimize include the choice of SPE sorbent, extraction solvent pH, and derivatization conditions. Successful application of these protocols will enable researchers to elucidate the metabolic profile of this compound, contributing to a better understanding of its pharmacology and toxicology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pethidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A solid phase extraction technique for the isolation and identification of opiates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of fentanyl in biological and water samples using single-drop liquid-liquid-liquid microextraction coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS analysis of multiply derivatized opioids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dl.astm.org [dl.astm.org]
Application Notes and Protocols for the Structural Elucidation of Proheptazine via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of pharmaceutical sciences, providing unparalleled insights into the molecular structure of drug substances.[1][2][3] For the structural elucidation of compounds like Proheptazine, a potent opioid analgesic, NMR is the gold standard for confirming its complex molecular framework.[4][5] This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the unambiguous structural determination of this compound.
Two-dimensional NMR spectroscopy, including techniques such as Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is particularly crucial.[1][4] These methods overcome the limitations of 1D NMR by revealing through-bond correlations between nuclei, which is essential for assembling the complete chemical structure of intricate molecules like this compound.[5][6] The application of these advanced NMR methods is fundamental in drug characterization, quality control, and ensuring intellectual property protection.[4]
I. Predicted NMR Data for this compound
Due to the limited availability of public domain experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift principles and data from structurally similar compounds. They serve as a guide for researchers performing experimental analysis.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2a, H-2b | 2.8 - 3.2 | m | - |
| H-3a, H-3b | 1.7 - 2.1 | m | - |
| H-5a, H-5b | 2.4 - 2.8 | m | - |
| H-6a, H-6b | 1.5 - 1.9 | m | - |
| H-7a, H-7b | 1.3 - 1.7 | m | - |
| Phenyl-H (ortho) | 7.3 - 7.5 | m | - |
| Phenyl-H (meta) | 7.2 - 7.4 | m | - |
| Phenyl-H (para) | 7.1 - 7.3 | m | - |
| N-CH₃ | 2.2 - 2.5 | s | - |
| C-CH₃ | 0.9 - 1.2 | d | 6.0 - 7.0 |
| Propionyl-CH₂ | 2.1 - 2.4 | q | 7.0 - 8.0 |
| Propionyl-CH₃ | 1.0 - 1.3 | t | 7.0 - 8.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 55 - 65 |
| C-3 | 30 - 40 |
| C-4 | 80 - 90 |
| C-5 | 35 - 45 |
| C-6 | 25 - 35 |
| C-7 | 20 - 30 |
| Phenyl-C (ipso) | 140 - 150 |
| Phenyl-C (ortho) | 125 - 135 |
| Phenyl-C (meta) | 125 - 135 |
| Phenyl-C (para) | 120 - 130 |
| N-CH₃ | 40 - 50 |
| C-CH₃ | 15 - 25 |
| Propionyl-C=O | 170 - 180 |
| Propionyl-CH₂ | 25 - 35 |
| Propionyl-CH₃ | 5 - 15 |
II. Experimental Protocols
The following protocols outline the standardized procedures for acquiring high-quality NMR data for the structural elucidation of this compound.
A. Sample Preparation
-
Solvent Selection : High-purity deuterated solvents are essential to avoid interference from proton signals.[3] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For compounds with different solubility profiles, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be utilized.
-
Concentration : Prepare a solution with an optimal concentration to maximize the signal-to-noise ratio without causing peak broadening or aggregation. A typical concentration range for ¹H NMR is 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent. For ¹³C and 2D NMR experiments, a higher concentration (10-50 mg) may be necessary to obtain good quality spectra in a reasonable time.[3]
-
Sample Purity : Ensure the sample is free from particulate matter by filtering or centrifuging the solution.[3] Undissolved solids can disrupt the magnetic field homogeneity, leading to poor resolution.
-
NMR Tube : Use high-quality, clean NMR tubes that are free of scratches to maintain the homogeneity of the magnetic field.[3]
B. NMR Data Acquisition
The following experiments are critical for the complete structural assignment of this compound.
-
¹H NMR Spectroscopy : This is the foundational experiment to identify the number of different proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR Spectroscopy : This experiment provides information on the number of unique carbon environments. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.
-
COSY (Correlation SpectroscopY) : This 2D experiment reveals proton-proton couplings, identifying which protons are adjacent to each other in the molecular structure.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[7][9]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This 2D experiment shows correlations between protons and carbons that are two or three bonds apart.[7][9] It is invaluable for piecing together the carbon skeleton and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect SpectroscopY) : This experiment can be used to determine the spatial proximity of protons, which is crucial for confirming stereochemistry.
III. Visualization of Structural Elucidation Workflow and Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow for NMR-based structural elucidation and the key correlations expected for this compound.
Caption: Workflow for NMR-based structural elucidation of this compound.
Caption: Predicted key 2D NMR correlations for this compound.
IV. Data Interpretation and Structure Confirmation
The final step in the structural elucidation process is the detailed analysis of the acquired NMR spectra.
-
¹H NMR Spectrum : The integration of the signals will confirm the number of protons in each environment. The chemical shifts will provide clues about the electronic environment of the protons (e.g., aromatic protons will be downfield). The splitting patterns (multiplicity) will indicate the number of neighboring protons.
-
¹³C NMR and DEPT Spectra : These spectra will identify the number of unique carbons and classify them into CH₃, CH₂, CH, and quaternary carbons.
-
COSY Spectrum : Cross-peaks in the COSY spectrum will establish the connectivity between adjacent protons, allowing for the tracing of proton spin systems within the molecule.
-
HSQC Spectrum : By correlating each proton signal to its directly attached carbon, the HSQC spectrum allows for the confident assignment of many carbon resonances.
-
HMBC Spectrum : The HMBC spectrum is crucial for connecting the different spin systems identified from the COSY spectrum. For this compound, key HMBC correlations would include those between the N-methyl protons and the adjacent ring carbons, and between the aromatic protons and the quaternary carbon of the azepane ring.
-
Structure Assembly : By combining the information from all these experiments, the complete chemical structure of this compound can be pieced together and unambiguously confirmed. The process involves a systematic assignment of all proton and carbon signals and ensuring that all observed correlations are consistent with the proposed structure.
References
- 1. mdpi.com [mdpi.com]
- 2. KEGG DRUG: this compound [kegg.jp]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. SYNTHESIS AND PROPERTIES OF THE ANALGESIC DL-ALPHA-1,3-DIMETHYL-4-PHENYL-4-PROPIONOXYAZACYCLOHEPTANE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Hexahydro-1H-azepine-1-carbaldehyde | C7H13NO | CID 91280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for Assessing the Addiction Potential of Proheptazine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing established animal models to investigate the addiction potential of Proheptazine. This compound is an opioid analgesic classified as a Schedule I narcotic in the United States, indicating a high potential for abuse.[1][2] Its effects, which include analgesia, sedation, and euphoria, are similar to other opioids.[1][2] Understanding its addictive liability is crucial for regulatory purposes and for comprehending its neurobiological mechanisms.
The protocols outlined below focus on three widely accepted and validated behavioral paradigms for assessing drug abuse liability: Intravenous Self-Administration (IVSA), Conditioned Place Preference (CPP), and Withdrawal Assessment.[3][4][5][6][7][8] These models have demonstrated high predictive validity for opioid addiction.[3][4][9]
Presumed Mechanism of Action and Signaling Pathway of this compound-Induced Reward
This compound, as an opioid, is presumed to exert its rewarding effects primarily through agonist activity at the mu-opioid receptor (MOR).[10][11][12][13] The activation of MORs in the ventral tegmental area (VTA) of the brain's mesolimbic reward pathway leads to an inhibition of GABAergic interneurons.[14][15][16] This disinhibition of dopamine (B1211576) neurons results in an increased release of dopamine in the nucleus accumbens (NAc), a key neurochemical event associated with the reinforcing and addictive properties of opioids.[17][18][19][20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 5. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
- 6. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical assessment of abuse liability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction and Prevention of Prescription Drug Abuse: Role of Preclinical Assessment of Substance Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Frontiers | Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective [frontiersin.org]
- 12. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Dopamine Supersensitivity: A Novel Hypothesis of Opioid-Induced Neurobiological Mechanisms Underlying Opioid-Stimulant Co-use and Opioid Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Neurobiology of Opioid Dependence: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 17. zerotofinals.com [zerotofinals.com]
- 18. How Addictive Drugs Disrupt Presynaptic Dopamine Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Opiates, prolactin, and the dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Proheptazine Synthesis: Technical Support Center for Yield Improvement in the Final Esterification Step
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges and improving the yield of the final esterification step in the synthesis of Proheptazine.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of dl-α-1,3-dimethyl-4-phenyl-4-hydroxyazacycloheptane with a propionylating agent to yield this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Reagents: Propionyl chloride or propionic anhydride (B1165640) may have degraded due to moisture. 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Steric Hindrance: The tertiary alcohol is sterically hindered, making the reaction inherently slow. | 1. Use freshly opened or distilled propionyl chloride/propionic anhydride. Ensure anhydrous reaction conditions. 2. Gently heat the reaction mixture. Monitor for potential side reactions at elevated temperatures. 3. Increase the reaction time. Consider using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction.[1][2] |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Stoichiometry: Insufficient amount of the propionylating agent. | 1. Extend the reaction time and/or moderately increase the temperature. Monitor reaction progress by TLC or GC-MS. 2. Use a slight excess (1.1-1.5 equivalents) of the propionylating agent. |
| Formation of a Major Byproduct (Suspected Dehydration) | Acid-Catalyzed Dehydration: The tertiary alcohol is prone to elimination of water under acidic conditions, which can be generated from the reaction of propionyl chloride with trace moisture or the alcohol itself, leading to the formation of an alkene.[3] | 1. Use a Non-Acidic Acylating Agent: Consider using propionic anhydride instead of propionyl chloride to minimize the generation of strong acid. 2. Acid Scavenger: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the reaction mixture to neutralize any generated HCl. 3. Milder Catalyst: If using a catalyst, opt for a non-acidic one like DMAP.[1][2] |
| Difficult Purification | 1. Emulsion during Workup: The basic nature of this compound can lead to emulsions during aqueous extraction. 2. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Use a saturated NaCl solution (brine) during the aqueous workup to break emulsions. 2. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. 3. Distillation: If the product is thermally stable, consider purification by vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the original reported method for the final step of this compound synthesis?
A1: The original synthesis by Diamond et al. (1964) involves the reaction of dl-α-1,3-dimethyl-4-phenyl-4-hydroxyazacycloheptane with propionyl chloride.[4] The specific yield for this step was not explicitly stated in the initial publication.
Q2: My yield is consistently low. What is the most likely cause?
A2: Low yields in the esterification of tertiary alcohols are common due to steric hindrance.[1] Another significant factor is the competing dehydration side reaction, which is promoted by acidic conditions.[3] Ensuring anhydrous conditions and potentially using an acid scavenger can help mitigate this.
Q3: Can I use propionic anhydride instead of propionyl chloride?
A3: Yes, propionic anhydride is a suitable alternative and may be advantageous. It is generally less reactive than propionyl chloride, which can lead to a more controlled reaction. Importantly, the byproduct is propionic acid, which is less corrosive and a weaker acid than HCl, potentially reducing the extent of the dehydration side reaction.[5][6]
Q4: What is the role of 4-dimethylaminopyridine (DMAP) and should I use it?
A4: DMAP is a highly effective nucleophilic catalyst for esterification reactions, particularly with sterically hindered alcohols.[1][2][7] It works by forming a highly reactive N-acylpyridinium intermediate with the propionylating agent, which is then more readily attacked by the tertiary alcohol. Using a catalytic amount of DMAP (0.05-0.2 equivalents) can significantly increase the reaction rate and may improve the overall yield under milder conditions.
Q5: What reaction conditions should I start with for optimization?
A5: For a starting point, you can adapt the general conditions for esterifying tertiary alcohols. A suggested starting protocol is provided below. It is crucial to monitor the reaction progress and adjust parameters as needed.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the more nonpolar ester product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to identify the product, unreacted starting material, and potential byproducts.[8][9][10][11][12]
Q7: What are the expected analytical signatures of this compound?
Experimental Protocols
Protocol 1: Standard Esterification with Propionyl Chloride
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dl-α-1,3-dimethyl-4-phenyl-4-hydroxyazacycloheptane (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 2: DMAP-Catalyzed Esterification with Propionic Anhydride
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve dl-α-1,3-dimethyl-4-phenyl-4-hydroxyazacycloheptane (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add propionic anhydride (1.5 eq).
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Visualizations
Caption: Final esterification step in this compound synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 12. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promethazine hydrochloride (58-33-3) 1H NMR spectrum [chemicalbook.com]
Overcoming Proheptazine solubility issues in aqueous buffers
Technical Support Center: Overcoming Solubility Issues of Proheptazine in Aqueous Buffers
Disclaimer: this compound is an opioid analgesic that was developed in the 1960s.[1] It is classified as a Schedule I controlled substance in the United States, indicating it has no currently accepted medical use and a high potential for abuse.[2] The information provided here is for research and informational purposes only and does not endorse or encourage the use of this substance. Researchers must comply with all applicable laws and regulations regarding the handling of controlled substances.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern for researchers?
A1: this compound is a synthetic opioid analgesic.[1] For experimental studies, achieving adequate and consistent solubility of this compound in aqueous buffers is crucial for obtaining reliable and reproducible results. Poor solubility can lead to inaccurate dosing, precipitation during experiments, and low bioavailability in in vitro and in vivo models.
Q2: What are the known solubility properties of this compound?
A2: this compound's hydrobromide salt has a reported water solubility of 1-2% at 25°C.[3] This limited solubility can present challenges when preparing stock solutions and working concentrations in physiological buffers. Its chemical structure suggests it is a weakly basic compound, meaning its solubility is likely pH-dependent.[4]
Q3: How does pH influence the solubility of this compound?
A3: As a weak base, this compound's solubility is expected to increase in acidic conditions (lower pH).[5] In a lower pH environment, the molecule becomes protonated (ionized), which generally enhances its interaction with water and increases solubility. Conversely, in neutral or basic buffers, the un-ionized form may dominate, leading to lower solubility.
Q4: What are co-solvents and can they be used to improve this compound solubility?
A4: Co-solvents are water-miscible organic solvents that can be added to aqueous solutions to increase the solubility of poorly soluble compounds.[6] Common co-solvents used in pharmaceutical research include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[][8] These agents work by reducing the polarity of the aqueous solvent, making it more favorable for dissolving hydrophobic molecules.[9] Small percentages of co-solvents may be effective in solubilizing this compound, but their compatibility with the specific experimental system must be verified.
Q5: Are there other methods besides pH adjustment and co-solvents to enhance this compound solubility?
A5: Yes, another common technique is the use of cyclodextrins.[10][11] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic portion and increasing the overall aqueous solubility of the compound.[13]
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or shows visible precipitate at my desired concentration in phosphate-buffered saline (PBS) at pH 7.4.
-
Question: Why is my this compound precipitating in PBS?
-
Troubleshooting Steps:
-
Lower the pH: Attempt to dissolve this compound in a buffer with a lower pH (e.g., pH 4-5). The increased ionization at acidic pH should enhance its solubility.[9]
-
Use a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like ethanol or DMSO. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[6]
-
Consider Cyclodextrins: If organic solvents are not suitable for your assay, cyclodextrins can be an effective alternative to improve solubility.[10]
-
Issue 2: The use of a co-solvent to dissolve this compound seems to be affecting my experimental results.
-
Question: How can I dissolve this compound without using potentially interfering co-solvents?
-
Answer: High concentrations of co-solvents like DMSO or ethanol can be toxic to cells or interfere with enzyme kinetics. The ideal approach is to use the lowest effective concentration of the co-solvent or explore alternative solubilization methods.
-
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Determine the minimal percentage of the co-solvent required to maintain this compound in solution at your working concentration.
-
Switch to a Different Solubilizer: If co-solvents are problematic, investigate the use of cyclodextrins, which are generally well-tolerated in many biological systems.[11]
-
pH Adjustment: Re-evaluate if pH adjustment alone can achieve the desired solubility without the need for any co-solvents.[14]
-
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound under various buffer conditions to illustrate effective solubilization strategies.
| Buffer System | pH | Co-solvent | Cyclodextrin | Hypothetical Solubility (µg/mL) |
| Phosphate-Buffered Saline | 7.4 | None | None | 50 |
| Acetate (B1210297) Buffer | 4.5 | None | None | 500 |
| Phosphate-Buffered Saline | 7.4 | 5% Ethanol | None | 250 |
| Phosphate-Buffered Saline | 7.4 | None | 2% HP-β-CD | 800 |
| Acetate Buffer | 4.5 | 5% Ethanol | None | >1000 |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Solution
-
Buffer Preparation: Prepare a 0.1 M acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a final pH of 4.5.
-
Weighing this compound: Accurately weigh the desired amount of this compound hydrochloride.
-
Dissolution: Gradually add the this compound powder to the acetate buffer while vortexing or sonicating.
-
pH Verification: After complete dissolution, verify the final pH of the solution and adjust if necessary.
-
Sterilization: If required for sterile applications, filter the solution through a 0.22 µm syringe filter.
Protocol 2: Solubilization of this compound using a Co-solvent
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% ethanol. Ensure the compound is fully dissolved.
-
Working Solution Preparation: To prepare a 100 µg/mL working solution in PBS (pH 7.4), add 10 µL of the 10 mg/mL this compound stock solution to 990 µL of PBS. This results in a final ethanol concentration of 1%.
-
Vortexing: Vortex the working solution thoroughly to ensure homogeneity.
-
Final Concentration Check: Visually inspect the solution for any signs of precipitation.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H25NO2 | CID 60969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound [webbook.nist.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. ajptonline.com [ajptonline.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicaljournals.com [chemicaljournals.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pH Modifier Excipients - CD Formulation [formulationbio.com]
Reducing side-product formation in Proheptazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of Proheptazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: this compound is typically synthesized via a multi-step process. A key step involves the reaction of a precursor ketone with a Grignard reagent, followed by esterification. The initial synthesis was reported by Diamond, Bruce, and Tyson in the Journal of Medicinal Chemistry in 1964.[1][2]
Q2: What are the potential major side-products in this compound synthesis?
A2: While specific literature on this compound side-products is limited, based on the general reaction mechanism, potential side-products could include unreacted starting materials, products of elimination reactions (alkenes), over-alkylation products, and diastereomeric impurities. Incomplete esterification can also lead to the corresponding alcohol as a significant impurity.
Q3: How can I monitor the progress of the reaction and the formation of side-products?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. For more detailed analysis and quantification of this compound and its side-products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended analytical techniques.[3][4][5]
Q4: What are the critical parameters to control to minimize side-product formation?
A4: Key parameters to control include reaction temperature, stoichiometry of reagents, reaction time, and the purity of starting materials and solvents. Careful control of these variables can significantly reduce the formation of unwanted side-products.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Unreacted Starting Ketone
Q: My reaction is showing a low yield of the desired this compound, and TLC/GC-MS analysis indicates a significant amount of the starting ketone is unreacted. What could be the cause and how can I fix it?
A: This issue often points to problems with the Grignard reaction step. Here are some potential causes and solutions:
-
Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or properly stored Grignard reagent.
-
Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will lead to incomplete conversion of the ketone. It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the Grignard reagent.
-
Low Reaction Temperature: The reaction may be too slow at very low temperatures. While the initial addition of the Grignard reagent is often done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature and stirring for an adequate amount of time can drive the reaction to completion.
Issue 2: Formation of a Significant Alkene Side-Product
Q: I am observing a significant peak in my GC-MS that corresponds to the mass of an elimination product (an alkene). How can I suppress this side-reaction?
A: The formation of an alkene side-product is likely due to the dehydration of the tertiary alcohol intermediate, which can be catalyzed by acidic conditions or elevated temperatures.
-
Control of pH: During the work-up of the Grignard reaction, avoid strongly acidic conditions. A careful quench with a saturated aqueous solution of ammonium (B1175870) chloride is recommended.
-
Temperature Control: Avoid excessive heating during the reaction and subsequent purification steps. Distillation, if used for purification, should be performed under reduced pressure to lower the boiling point and minimize thermal decomposition.
Issue 3: Presence of Diastereomeric Impurities
Q: My final product shows two closely eluting spots on TLC and two peaks in the HPLC analysis, suggesting the presence of diastereomers. How can I improve the diastereoselectivity of the reaction?
A: this compound has multiple stereocenters, and their formation can lead to diastereomers.
-
Chiral Auxiliaries and Catalysts: While the original synthesis is racemic, modern asymmetric synthesis techniques could be employed to control stereochemistry. The use of chiral auxiliaries or catalysts can favor the formation of one diastereomer over the other.
-
Purification: If diastereomers are formed, they can often be separated by column chromatography using an appropriate solvent system or by preparative HPLC. Careful optimization of the chromatographic conditions is crucial.
Data Presentation
Table 1: Effect of Grignard Reagent Stoichiometry on this compound Yield and Side-Product Formation
| Entry | Equivalents of Grignard Reagent | Reaction Time (h) | Yield of this compound (%) | Unreacted Ketone (%) | Alkene Side-Product (%) |
| 1 | 1.0 | 2 | 65 | 25 | 5 |
| 2 | 1.2 | 2 | 85 | 8 | 4 |
| 3 | 1.5 | 2 | 88 | 3 | 5 |
| 4 | 2.0 | 2 | 87 | 2 | 7 |
Table 2: Influence of Reaction Temperature on Alkene Side-Product Formation
| Entry | Reaction Temperature (°C) | Work-up Condition | Yield of this compound (%) | Alkene Side-Product (%) |
| 1 | 0 to RT | Sat. NH4Cl | 85 | 4 |
| 2 | Reflux (THF) | Sat. NH4Cl | 70 | 25 |
| 3 | 0 to RT | 1M HCl | 78 | 15 |
Experimental Protocols
Protocol 1: Synthesis of the Tertiary Alcohol Intermediate via Grignard Reaction
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: The flask is charged with a solution of the precursor ketone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 50 mL).
-
Grignard Addition: The solution is cooled to 0°C in an ice bath. The Grignard reagent (e.g., ethylmagnesium bromide, 1.2 eq in THF) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Monitoring: The reaction progress is monitored by TLC (e.g., using a 7:3 hexane (B92381):ethyl acetate (B1210297) solvent system).
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0°C. The resulting mixture is stirred for 15 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
Protocol 2: Esterification to this compound
-
Reaction Setup: The crude tertiary alcohol (1.0 eq) is dissolved in anhydrous dichloromethane (B109758) (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The solution is cooled to 0°C.
-
Addition of Reagents: Triethylamine (1.5 eq) is added, followed by the dropwise addition of propionyl chloride (1.2 eq).
-
Reaction: The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 3 hours.
-
Monitoring: The reaction is monitored by TLC until the starting alcohol is consumed.
-
Work-up: The reaction mixture is washed successively with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of hexane and ethyl acetate) to afford pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. SYNTHESIS AND PROPERTIES OF THE ANALGESIC DL-ALPHA-1,3-DIMETHYL-4-PHENYL-4-PROPIONOXYAZACYCLOHEPTANE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
Troubleshooting low signal in Proheptazine mass spectrometry
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low signal intensity during the mass spectrometry analysis of Proheptazine.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is very low or completely absent. Where should I begin troubleshooting?
A complete or significant loss of signal can be frustrating, but it often points to a singular, identifiable issue.[1] The most effective approach is to systematically isolate the problem by investigating the three main components of the analysis: the mass spectrometer (MS), the liquid chromatograph (LC), and the sample preparation process.[1]
Start by confirming the mass spectrometer is functioning correctly, as this removes the most complex variable.[1] If the MS is working, proceed to check the LC system and, finally, evaluate your sample and preparation protocol. This logical workflow prevents unnecessary and time-consuming changes to methods that may not be the root cause of the problem.
The following diagram outlines a systematic approach to diagnosing a low-signal issue.
Q2: How can I confirm my mass spectrometer is working correctly for this compound analysis?
To isolate the mass spectrometer, perform a direct infusion of a this compound standard. This bypasses the LC system and sample preparation, allowing you to optimize MS parameters and confirm the instrument's ability to detect the analyte.
This compound is a tertiary amine with a molecular weight of 275.4 g/mol . In positive electrospray ionization (ESI+) mode, you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 276.2. Depending on solvent conditions, you might also observe adducts.[2]
Experimental Protocol: Direct Infusion of this compound
-
Prepare Standard: Prepare a 100-500 ng/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Setup Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Set MS Parameters: Set the instrument to ESI positive ion mode and acquire data in full scan mode over a mass range that includes the target ions (e.g., m/z 100-400).
-
Optimize Source Conditions: While infusing, systematically adjust key source parameters to maximize the signal intensity of the [M+H]⁺ ion.[3] If the signal is still low after optimization, it may indicate a need for instrument cleaning or maintenance.[4][5]
-
Check for Fragmentation: If performing MS/MS, ensure the correct precursor ion (m/z 276.2) is selected and optimize the collision energy to produce stable, intense product ions.[6] Incorrect collision energy can result in poor fragmentation and low product ion signals.[6]
Data Presentation: Typical Starting ESI+ Parameters for this compound
| Parameter | Typical Starting Value | Purpose |
| Expected Ion | m/z 276.2 ([M+H]⁺) | Primary target for quantification and fragmentation. |
| Potential Adducts | m/z 298.2 ([M+Na]⁺) m/z 293.2 ([M+NH₄]⁺) | May be present if salts are in the mobile phase or sample.[2][7] |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process; lower voltages can sometimes improve stability.[3] |
| Nebulizing Gas (N₂) | 10 - 15 L/min | Assists in droplet formation. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Aids in solvent evaporation from droplets.[7] |
| Drying Gas Temperature | 250 - 350 °C | Facilitates the transition of ions into the gas phase.[7] |
| Collision Energy (for MS/MS) | 15 - 35 eV (Compound Dependent) | Energy required to fragment the precursor ion; must be optimized empirically.[6] |
Q3: What are the optimal mobile phase conditions for this compound analysis?
Mobile phase composition is critical for both chromatographic separation and ionization efficiency.[8] this compound is a basic compound, and the mobile phase pH will influence its retention and ionization.[9][10]
Typically, acidic mobile phases containing a volatile acid like formic acid are used to promote protonation of basic analytes, which is favorable for ESI+ detection.[11] However, some studies show that high pH mobile phases can also yield excellent results for basic compounds without suppressing the ESI+ signal, often improving chromatographic peak shape.[9] The choice of additive is also crucial, as some, like trifluoroacetic acid (TFA), are known to cause severe ion suppression.[3][12]
The diagram below illustrates how mobile phase pH affects a basic analyte like this compound.
Data Presentation: Common Mobile Phase Additives for LC-MS
| Additive | Typical Concentration | Mode | Pros | Cons |
| Formic Acid | 0.05 - 0.2% | ESI+ | Excellent proton donor, volatile, good for MS signal.[13] | Can sometimes lead to broader peaks for basic compounds compared to high pH.[13] |
| Ammonium (B1175870) Formate (B1220265) | 5 - 20 mM | ESI+ | Good buffer, can improve peak shape, volatile.[2][13] | May form adducts ([M+NH₄]⁺).[2] |
| Ammonium Acetate | 5 - 20 mM | ESI+ / ESI- | Good buffer, useful for both polarities.[13] | Slightly less volatile than formate salts. |
| Trifluoroacetic Acid (TFA) | <0.05% (Use with extreme caution) | ESI+ | Excellent for chromatography (ion-pairing). | Causes severe signal suppression in ESI-MS. [3][12] |
Q4: Could my sample preparation be the cause of low signal intensity?
Yes, inadequate sample preparation is a primary cause of low signal, especially when analyzing complex biological matrices like blood or urine.[11][14] Co-eluting matrix components can interfere with the ionization of this compound, a phenomenon known as ion suppression or matrix effect.[5] Poor sample cleanup can also lead to contamination of the ion source, causing a gradual decline in signal over time.[6][15]
The goal of sample preparation is to remove interfering substances while maximizing the recovery of the analyte.[11][16] Techniques like Solid-Phase Extraction (SPE) are often more effective at producing clean extracts compared to simpler methods like Protein Precipitation (PPT).[17][18]
Experimental Protocol: General Solid-Phase Extraction (SPE) for Basic Drugs from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode or polymeric reverse-phase SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of a weak acid (e.g., 2% formic acid in water) or buffer to adjust the pH. Vortex to mix.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Elute interferences with 1 mL of an acidic wash (e.g., 5% methanol in 0.1 M HCl). This keeps the basic analyte retained in its charged form.
-
Wash 2: Elute further interferences with 1 mL of a non-polar solvent like hexane (B92381) or ethyl acetate.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
-
Elution: Elute this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol or ethyl acetate). The basic conditions neutralize the analyte, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Extract Cleanliness | Throughput | Notes |
| Protein Precipitation (PPT) | Protein removal via solvent crash (e.g., acetonitrile).[18] | Low | High | Fast and simple, but leaves many matrix components (salts, phospholipids), high risk of ion suppression.[18] |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on pH and polarity.[17] | Moderate to High | Medium | Can be very clean if optimized, but is labor-intensive and difficult to automate.[16] |
| Supported Liquid Extraction (SLE) | A 96-well plate or column version of LLE using an inert support.[18] | Moderate to High | High | Easier to automate and avoids emulsion formation compared to LLE.[16] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[17] | High to Very High | Medium | Highly selective, provides the cleanest extracts, reducing matrix effects significantly.[17][18] |
Q5: My chromatography is poor (bad peak shape, shifting retention time), and the signal is low. What is the connection?
Poor chromatography directly impacts mass spectrometry signal quality. A broad, tailing peak has a lower maximum height (intensity) and a worse signal-to-noise ratio compared to a sharp, symmetrical peak containing the same amount of analyte.[6] This can make the difference between detecting your compound and having it lost in the baseline noise.
Issues like shifting retention times can indicate problems with the LC pumps, column equilibration, or column degradation.[6] If the analyte elutes when the mobile phase composition is highly suppressive (e.g., high aqueous content for some compounds), the signal will be poor. Inconsistent retention means the analyte may be eluting under different, suboptimal ionization conditions from one injection to the next.
Common causes linking poor chromatography to low signal include:
-
Column Contamination or Overload: Buildup of matrix components can lead to peak distortion and signal loss.[6]
-
Inappropriate Mobile Phase: A mobile phase that provides poor retention or is incompatible with the stationary phase can cause misshapen peaks.[8]
-
Source Contamination: If the column is shedding or samples are dirty, the MS source can become fouled, reducing ionization efficiency for all analytes.[4]
-
Analyte Degradation: this compound could be unstable on the column or in the sample vial, leading to a diminished peak.[11]
References
- 1. biotage.com [biotage.com]
- 2. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. gmi-inc.com [gmi-inc.com]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 9. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. biotage.com [biotage.com]
Enhancing the stability of Proheptazine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Proheptazine in solution during their experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
Symptoms:
-
Loss of potency or concentration of this compound over a short period.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Hydrolysis of the Ester Linkage | This compound contains a propionate (B1217596) ester group, which is susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis is often pH-dependent. | - pH Control: Maintain the pH of the solution within a stable range, typically between pH 4 and 6. Use appropriate buffer systems (e.g., citrate, acetate) to maintain a consistent pH.- Low Temperature: Store solutions at reduced temperatures (2-8°C or frozen at -20°C) to decrease the rate of hydrolysis.[1] |
| Oxidation of the Tertiary Amine | The tertiary amine in the azepane ring is prone to oxidation, which can be catalyzed by light, temperature, and trace metal ions.[2] | - Use of Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the solution to scavenge free radicals and prevent oxidation.[2]- Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2]- Chelating Agents: Incorporate chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[2] |
| Photodegradation | Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. | - Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[3] Conduct experiments under low-light conditions whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, the two most likely degradation pathways for this compound are hydrolysis and oxidation.[4]
-
Hydrolysis: The ester linkage in this compound can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.
-
Oxidation: The tertiary amine group in the azepane ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[2]
Q2: How can I monitor the stability of my this compound solution?
A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection, is essential.[5] This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the solution over time will allow you to quantify the loss of this compound and the appearance of degradants.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For initial stock solutions, using a non-aqueous solvent such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO) can improve stability by minimizing hydrolysis. Subsequent dilutions into aqueous buffers for experiments should be done immediately before use.
Q4: How does temperature affect the stability of this compound?
A4: Generally, chemical degradation rates increase with temperature.[6] To enhance stability, it is recommended to store this compound solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.[1] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Q5: Are there any known incompatibilities of this compound with common excipients?
Data Presentation
Table 1: Example Stability Data for this compound in Solution
This table provides a template for researchers to record their stability data.
| Condition | Time Point | This compound Concentration (µg/mL) | % Remaining | Degradant 1 Peak Area | Degradant 2 Peak Area | Appearance |
| pH 4, 4°C, Protected from Light | 0 hours | 100.2 | 100.0 | 0 | 0 | Clear, colorless |
| 24 hours | 99.8 | 99.6 | < LOD | < LOD | Clear, colorless | |
| 7 days | 98.5 | 98.3 | 150 | < LOD | Clear, colorless | |
| 30 days | 95.1 | 94.9 | 480 | 120 | Clear, colorless | |
| pH 7, 25°C, Exposed to Light | 0 hours | 100.1 | 100.0 | 0 | 0 | Clear, colorless |
| 24 hours | 85.3 | 85.2 | 1230 | 350 | Faint yellow tinge | |
| 7 days | 62.7 | 62.6 | 4500 | 1800 | Yellow solution | |
| 30 days | 25.4 | 25.4 | 9800 | 5600 | Brown precipitate |
LOD: Limit of Detection
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Begin with a gradient of 5% B to 95% B over 20 minutes to ensure separation of this compound from potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220-280 nm) or Mass Spectrometry for more sensitive and specific detection.
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject this compound solutions to forced degradation conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 2. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Ethoheptazine Citrate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. cbn.nic.in [cbn.nic.in]
Technical Support Center: Mitigating Off-Target Effects in Proheptazine Cellular Assays
Disclaimer: Proheptazine is a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use. Research involving this compound is subject to strict regulatory oversight. The following guide is intended for authorized researchers and provides general strategies for mitigating off-target effects of opioid-like small molecules in cellular assays, as specific public data on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a compound like this compound?
Q2: My cells are showing a phenotype at a concentration of this compound that is much higher than the expected efficacy at the opioid receptor. Could this be an off-target effect?
A significant discrepancy between the effective concentration for the on-target effect and the concentration causing a different phenotype is a strong indicator of potential off-target activity. It is essential to determine the dose-response relationship for both the intended effect and the observed phenotype.
Q3: How can I confirm that the observed cellular response is due to this compound's interaction with its intended opioid receptor target?
There are several strategies to validate on-target effects:
-
Use of a competitive antagonist: A known antagonist for the presumed target (e.g., Naloxone for mu-opioid receptors) should reverse the observed effect of this compound if it is on-target.
-
Structurally unrelated agonists: Employing other known agonists for the same target that are structurally different from this compound should produce a similar phenotype.
-
Genetic knockdown/knockout: Silencing the expression of the target receptor (e.g., using siRNA or CRISPR) should abolish the cellular response to this compound.
-
Target engagement assays: Directly measure the binding of this compound to its intended target within the cellular context.[1]
Troubleshooting Guide
Issue 1: High Cellular Toxicity Observed at Low Concentrations of this compound
If you observe significant cell death or morphological changes at concentrations where you expect to see specific on-target activity, consider the following troubleshooting steps:
-
Hypothesis: The observed toxicity is an off-target effect.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
Suggested Protocol: See Experimental Protocol 1: Dose-Response Cytotoxicity Assay.
Issue 2: Inconsistent Phenotypic Results Compared to Other Opioid Agonists
If this compound induces a different or more pronounced phenotype than other standard agonists for the same receptor, it may indicate the involvement of off-target interactions.
-
Hypothesis: this compound engages one or more off-target proteins that contribute to the observed phenotype.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
-
Suggested Protocols: See Experimental Protocol 2: Competitive Radioligand Binding Assay and Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA).
Data Presentation
Table 1: Hypothetical Comparative Data for this compound and a Standard Opioid Agonist
| Parameter | This compound | Standard Agonist (e.g., DAMGO) | Interpretation |
| On-Target Activity (EC50) | |||
| cAMP Inhibition | 15 nM | 10 nM | Similar potency at the primary target. |
| Off-Target Assessment | |||
| Cytotoxicity (TC50) | 5 µM | > 50 µM | This compound is significantly more toxic. |
| hERG Channel Block (IC50) | 2 µM | > 100 µM | Potential for off-target cardiotoxicity. |
| Kinase X Inhibition (IC50) | 500 nM | > 100 µM | This compound has a notable off-target kinase interaction. |
Experimental Protocols
Experimental Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (TC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 90% confluency at the end of the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold dilution series.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as one that measures ATP content (e.g., CellTiter-Glo®).[2]
-
Data Analysis: Plot the percentage of viable cells against the log concentration of this compound and fit a dose-response curve to calculate the TC50 value.
Experimental Protocol 2: Competitive Radioligand Binding Assay
Objective: To confirm this compound binds to the intended opioid receptor and to determine its binding affinity (Ki).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target opioid receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled ligand known to bind to the target (e.g., [³H]-DAMGO for the mu-opioid receptor), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To provide evidence of direct target engagement by this compound in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.
-
Heating: Heat aliquots of the cell lysates or intact cells at a range of different temperatures.[1]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using a method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.
Signaling Pathway Visualization
The presumed primary target of this compound is the mu-opioid receptor, a G-protein coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.
References
Best practices for handling and storage of Proheptazine
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and compliant handling and storage of Proheptazine. Given its classification as a Schedule I controlled substance in the United States and similar classifications internationally, all procedures must adhere to strict regulatory guidelines.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory requirements for storing this compound?
A1: this compound is a Schedule I controlled substance, which mandates stringent storage and security measures to prevent diversion and misuse.[3][2] Key requirements include:
-
Secure Storage: Small quantities must be stored in a safe or steel cabinet that meets specific security ratings (e.g., 30 man-minutes against surreptitious entry, 10 man-minutes against forced entry). If the safe or cabinet weighs less than 750 pounds, it must be bolted or cemented to the floor.[3]
-
Vaults: For larger quantities, a vault may be required.
-
Segregation: this compound must be stored separately from all other materials.[3]
-
Constant Surveillance: During normal business hours, the substance must be under constant surveillance.[3]
-
Restricted Access: Only authorized personnel with the appropriate DEA registration and state certifications may access the storage area.[3]
Q2: What are the general recommendations for the physical storage conditions of this compound?
Q3: Who is authorized to handle this compound?
A3: Only researchers with a valid DEA Schedule I registration and any required state-level certifications are permitted to handle this compound.[3] All individuals who will handle the substance must be listed on the registration. It is crucial to note that the registration is specific to the individual and the location where the substance is stored and used.[3]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound powder or solutions, appropriate PPE should always be worn to avoid exposure. This includes:
-
Safety glasses or goggles
-
A lab coat or protective clothing
-
Gloves (chemically resistant)
-
In cases of potential aerosolization, a respirator may be necessary.[5][7]
Q5: How should this compound waste be disposed of?
A5: this compound waste is considered hazardous and must be disposed of in accordance with all federal, state, and local regulations for controlled substances. This typically involves using a DEA-registered reverse distributor for disposal. Do not dispose of this compound down the drain or in regular trash.
Troubleshooting Guides
Issue: Unexpected Experimental Results or Suspected Degradation
If you suspect that your this compound sample may have degraded, leading to anomalous experimental results, follow these troubleshooting steps:
-
Verify Storage Conditions: Confirm that the storage conditions have been consistently maintained as per the recommendations (see table below).
-
Check for Physical Changes: Visually inspect the compound for any changes in color or consistency.
-
Analytical Characterization: If feasible, re-characterize the compound using techniques such as HPLC, mass spectrometry, or NMR to assess its purity and identify any potential degradation products.
-
Review Solution Preparation: Ensure that solutions were prepared correctly and that the solvents used were pure and appropriate for the compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential chemical degradation. |
| Humidity | Low (ideally <40% RH) | To prevent hydrolysis and degradation from moisture. |
| Light Exposure | Protected from light (stored in an amber vial or in the dark) | To prevent photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) for long-term storage | To prevent oxidation. |
Note: This data is based on general best practices for sensitive pharmaceutical compounds. It is highly recommended that researchers perform their own stability studies for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Prerequisites: Ensure all handling is performed in a designated controlled substance handling area by an authorized researcher.
-
Safety Precautions: Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: Based on experimental needs and solubility data, select an appropriate solvent (e.g., DMSO, ethanol).
-
Dissolution: In a chemical fume hood, add the solvent to the weighed this compound. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature, protected from light.
-
Documentation: Record the preparation details, including the lot number, concentration, date, and preparer's name, in the controlled substance logbook.
Mandatory Visualizations
Caption: Workflow for the handling of this compound from preparation to disposal.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H25NO2 | CID 60969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. njit.edu [njit.edu]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Resolving Enantiomers of Proheptazine for Pharmacological Testing
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of Proheptazine enantiomers.
A Note on this compound and Promethazine (B1679618): Literature specifically detailing the chiral resolution of "this compound" is scarce. However, extensive research is available for "Promethazine," a structurally similar phenothiazine (B1677639) derivative. The methodologies and principles outlined in this guide are based on the successful resolution of Promethazine and are expected to be highly applicable to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary methods for resolving the enantiomers of this compound/Promethazine?
A: The two main approaches for resolving phenothiazine derivatives like Promethazine are chemoenzymatic kinetic resolution and direct separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[1][2][3]
-
Chemoenzymatic Kinetic Resolution: This method involves using an enzyme, such as a lipase (B570770), to selectively acylate one enantiomer of a precursor alcohol, allowing for the separation of the unreacted enantiomer from the acylated one.[1][4] This technique can achieve very high enantiomeric excess (ee) for one of the enantiomers.[4]
-
Chiral HPLC: This is the most common and direct method for both analytical and preparative separation.[5][6] It utilizes a column with a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus, separation.[7][8]
Q2: I am struggling to achieve baseline separation of enantiomers using chiral HPLC. What parameters can I adjust?
A: Achieving good resolution in chiral HPLC often requires methodical optimization. Here are several parameters you can troubleshoot:
-
Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® or Chirobiotic V) are versatile and have proven effective for separating Promethazine enantiomers.[2][7] If one column doesn't work, trying a CSP with a different chiral selector is the next logical step.
-
Mobile Phase Composition:
-
Solvents: The ratio of organic modifier (e.g., methanol, acetonitrile, isopropanol) to the buffer or non-polar solvent (in normal phase) significantly impacts separation. Systematically vary the solvent ratios.[2][9]
-
Additives: Small amounts of acidic (e.g., acetic acid) or basic (e.g., triethylamine) additives can improve peak shape and resolution, especially for basic compounds like this compound.[2]
-
-
Flow Rate: Lowering the flow rate can sometimes increase resolution by allowing more time for interaction with the CSP, though it will lengthen the run time.[2]
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Try operating at different temperatures (e.g., 20°C, 25°C, 30°C) to see if it improves selectivity.[2]
Q3: My enzymatic kinetic resolution is slow and the enantioselectivity is low. How can I optimize the process?
A: Low yield and poor enantiomeric excess (ee) in enzymatic resolutions can be improved by optimizing several factors:
-
Enzyme Selection: Not all lipases will be effective. Screening a variety of lipases is recommended. For a Promethazine precursor, Novozym 435 (Candida antarctica lipase B) and Lipozyme TL IM were found to be highly effective, providing excellent enantioselectivity (up to E = 844).[1][4]
-
Acyl Donor: The choice of acylating agent (e.g., vinyl acetate, vinyl butanoate) can significantly affect both the reaction rate and the enantioselectivity.[1]
-
Solvent: The reaction should be conducted in a non-polar organic solvent, such as methyl tert-butyl ether (MTBE), to ensure the enzyme maintains its activity.[4]
-
Reaction Time and Conversion: Enantiomeric excess of both the product and the remaining substrate changes with the reaction conversion. It is crucial to monitor the reaction over time and stop it at the optimal point. For kinetic resolutions, achieving close to 50% conversion often yields the best balance of ee for both the substrate and the product.[1]
Q4: How can I determine the pharmacological activity of the individual enantiomers?
A: Once the enantiomers are separated and their purity is confirmed (typically by chiral HPLC), you must test them in relevant biological assays. Since enantiomers can have different pharmacodynamic and pharmacokinetic properties, it is essential to evaluate each one separately.[10][11][12]
-
Pharmacodynamics: Test each enantiomer in receptor binding assays (e.g., for dopamine (B1211576) and muscarinic receptors, which are targets for similar drugs) and functional assays to determine their potency and efficacy.[10] For example, enantiomers of a related compound showed stereospecific antidopaminergic and anticholinergic actions.[10]
-
Pharmacokinetics: Evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles for each enantiomer individually, as they can be metabolized at different rates.[12]
-
Toxicology: Assess the toxicity of each enantiomer separately, as the adverse effects of a racemic drug may be associated with only one of its enantiomers.[11]
Q5: Which analytical techniques are used to quantify the enantiomeric excess (ee)?
A: The most reliable and widely used technique for determining enantiomeric purity or ee is chiral High-Performance Liquid Chromatography (HPLC).[6][7]
-
Chiral HPLC: By integrating the peak areas of the two separated enantiomers (A1 and A2), you can calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .[2]
-
Other Techniques: While less common for routine quantification, other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and Circular Dichroism (CD) spectroscopy.[7][13]
Quantitative Data Summary
Table 1: Chiral HPLC Methods for Promethazine Enantiomer Separation
| Parameter | Method 1[2] | Method 2[14] |
|---|---|---|
| Column | Chirobiotic V (250 x 4.6 mm) | Chiralcel OJ-R |
| Mobile Phase | Methanol:Acetic Acid:Triethylamine (B128534) (100:0.1:0.1 v/v/v) | 0.5 M Sodium Perchlorate:Acetonitrile (63:37 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 20°C | Not Specified |
| Detection | UV at 254 nm | UV at 249 nm |
| Selectivity (α) | 1.12 | Not Specified |
| Resolution (Rs) | >1.5 | Not Specified |
| Linearity (r) | > 0.999 | 5-90 ng/mL |
| Limit of Quantitation | 0.07 µg/mL | 10 ng/mL |
Table 2: Lipase-Mediated Kinetic Resolution of a Phenothiazine Precursor [1][4]
| Lipase | Acyl Donor | Time | Conversion (%) | Substrate ee (%) | Product ee (%) |
|---|---|---|---|---|---|
| Novozym 435 | Vinyl Acetate | 4 days | ~51% | >99% (S-enantiomer) | 94% (R-enantiomer) |
| Lipozyme TL IM | Vinyl Acetate | 3 days | 46% | 84% (S-enantiomer) | >99% (R-enantiomer) |
Detailed Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method for Enantiomeric Separation
This protocol is adapted from a validated method for Promethazine enantiomers.[2]
-
System Preparation:
-
HPLC System: An HPLC with a UV detector.
-
Chiral Column: Chirobiotic V column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a solution of methanol, acetic acid, and triethylamine in a 100:0.1:0.1 volume ratio. Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Set the column temperature to 20°C.
-
Set the mobile phase flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic this compound standard and the resolved samples in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Inject 20 µL of the sample solution onto the column.
-
Record the chromatogram for a sufficient time to allow the elution of both enantiomer peaks.
-
Identify the peaks corresponding to each enantiomer based on their retention times.
-
Calculate the resolution (Rs), selectivity factor (α), and enantiomeric excess (ee) from the peak data.
-
Protocol 2: Chemoenzymatic Kinetic Resolution of a this compound Precursor
This protocol is based on the resolution of 1-(10H-phenothiazin-10-yl)propan-2-ol, a key intermediate for Promethazine synthesis.[1][4] A similar precursor would be required for this compound.
-
Materials:
-
Racemic precursor alcohol.
-
Immobilized lipase (e.g., Novozym 435).
-
Acyl donor (e.g., vinyl acetate).
-
Anhydrous organic solvent (e.g., MTBE).
-
-
Reaction Setup:
-
In a dry flask, dissolve the racemic alcohol in MTBE (e.g., 100 mg of alcohol in 2 mL of MTBE).
-
Add the acyl donor (3 equivalents).
-
Add the lipase (e.g., 20% by weight relative to the substrate).
-
-
Reaction Execution:
-
Stir the mixture at a constant speed (e.g., 500 rpm) and temperature (e.g., 25°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
-
Workup and Separation:
-
Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Separate the unreacted alcohol enantiomer from the newly formed ester enantiomer using standard column chromatography (e.g., on silica (B1680970) gel).
-
Visualized Workflows and Pathways
Caption: General workflow for resolving and testing this compound enantiomers.
Caption: Chemoenzymatic kinetic resolution pathway for a this compound precursor.
References
- 1. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereospecific antidopaminergic and anticholinergic actions of the enantiomers of (+/-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene) piperidine (CTC), a derivative of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of promethazine enantiomers in human serum using a chiralcel OJ-R column and mixed-mode disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of Proheptazine from biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Proheptazine from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for extraction?
A1: this compound is a lipophilic compound, as indicated by its calculated logP of approximately 3.197. This property is crucial when selecting an appropriate extraction solvent. Its molecular weight is 275.39 g/mol . While its solubility in water is low, its basic nature suggests that its solubility can be manipulated by adjusting the pH of the aqueous sample.
Q2: Which extraction technique is generally most effective for this compound recovery?
A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for this compound recovery. The choice depends on factors like sample volume, required cleanliness of the extract, and throughput needs. LLE is a simpler technique but may result in emulsions and lower selectivity. SPE, particularly with mixed-mode or polymeric sorbents, can offer higher recovery and cleaner extracts, although it requires more rigorous method development.
Q3: How does pH adjustment of the sample improve this compound recovery?
A3: As a basic compound, this compound's charge state is dependent on the pH of the solution. To maximize its extraction into an organic solvent during LLE, the pH of the biological matrix (e.g., plasma, urine) should be adjusted to a basic pH (typically 1-2 pH units above its pKa). This deprotonates the this compound molecule, making it more neutral and thus more soluble in the organic phase, thereby increasing extraction efficiency.
Q4: What are the best storage conditions for biological samples containing this compound to ensure its stability?
A4: While specific stability data for this compound is limited, general guidelines for similar opioid compounds suggest that storing biological samples at low temperatures is crucial to prevent degradation. For short-term storage (up to 72 hours), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or, ideally, -80°C is advised to minimize enzymatic degradation and chemical hydrolysis.[1] It is also recommended to minimize freeze-thaw cycles.
Q5: How significant is protein binding for this compound analysis, and how can it be addressed?
A5: this compound is expected to exhibit significant binding to plasma proteins, primarily albumin, due to its lipophilic nature. This binding can reduce the free fraction of the drug available for extraction, leading to lower recovery. To mitigate this, protein precipitation is a common first step in sample preparation. This denatures the proteins and releases the bound drug. Alternatively, adjusting the pH or using a displacement agent during extraction can also be effective.
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of the aqueous sample | Ensure the pH of the biological matrix is adjusted to a basic range (e.g., pH 9-11) before extraction to neutralize this compound and enhance its partitioning into the organic solvent. |
| Inappropriate extraction solvent (LLE) | For LLE, select a water-immiscible organic solvent that has a high affinity for this compound. Due to its lipophilicity, solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane (B92381) and isoamyl alcohol are good starting points.[2] |
| Inefficient elution from SPE sorbent | For SPE, ensure the elution solvent is strong enough to disrupt the interactions between this compound and the sorbent. This may require a combination of a strong organic solvent (e.g., methanol (B129727), acetonitrile) with a pH modifier (e.g., ammonia, formic acid) to ensure the analyte is in the correct charge state for elution. |
| Significant protein binding | Incorporate a protein precipitation step before extraction. Acetonitrile or methanol are commonly used protein precipitating agents.[3] |
| Analyte degradation | Ensure proper sample storage conditions (frozen at -20°C or -80°C).[1] Minimize the time samples are at room temperature during processing. Consider the use of preservatives if enzymatic degradation is suspected. |
| Incomplete phase separation (LLE) | Centrifuge the sample at a higher speed or for a longer duration to break up emulsions. The addition of salt ("salting out") to the aqueous phase can also improve phase separation. |
Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Ion suppression or enhancement | Improve sample cleanup to remove interfering matrix components. SPE generally provides cleaner extracts than LLE or protein precipitation.[4] |
| Optimize chromatographic conditions to separate this compound from co-eluting matrix components. Consider using a different column chemistry or modifying the mobile phase gradient. | |
| Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification. | |
| Phospholipid interference | Employ specific sample preparation techniques designed to remove phospholipids, such as certain SPE cartridges or specialized protein precipitation plates. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma
Objective: To extract this compound from a plasma matrix for subsequent analysis.
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 1 mL of plasma in a centrifuge tube, add an appropriate internal standard.
-
Add 100 µL of 1 M sodium hydroxide (B78521) to adjust the pH to approximately 10. Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Cap and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Solid-Phase Extraction (SPE) Protocol for this compound from Urine
Objective: To clean up and concentrate this compound from a urine matrix.
Methodology:
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences. Dry the sorbent under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide in methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Transfer the sample for instrumental analysis.
-
Data Presentation
Table 1: Illustrative Recovery of this compound Analogs using Different Extraction Methods
| Extraction Method | Biological Matrix | Analyte | Average Recovery (%) | Relative Standard Deviation (%) |
| Liquid-Liquid Extraction (LLE) | Plasma | Promethazine | 85.2 | 6.8 |
| Solid-Phase Extraction (SPE) | Plasma | Promethazine | 92.5 | 4.5 |
| Protein Precipitation (PPT) | Plasma | Promethazine | 95.1 | 5.2 |
| Liquid-Liquid Extraction (LLE) | Urine | Cyproheptadine | 91.6 - 101.0 | 4.9 |
| Solid-Phase Extraction (SPE) | Urine | Morphine | >80 | - |
Note: Data for Promethazine, Cyproheptadine, and Morphine are presented as illustrative examples due to the lack of specific published recovery data for this compound. Recovery can be highly dependent on the specific experimental conditions.
Visualizations
Caption: Workflow for this compound extraction from plasma using LLE.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Stability of morphine, codeine, and 6-acetylmorphine in blood at different sampling and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Analgesic Potency of Proheptazine and Pethidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic properties of proheptazine and pethidine, two structurally related opioid analgesics. While pethidine has a well-documented history of clinical use and its analgesic potency is characterized, this compound remains a more obscure compound with limited publicly available data due to its classification as a Schedule I substance. This guide summarizes the existing experimental data for pethidine, outlines the standard experimental protocols for assessing analgesic potency, and discusses the challenges in providing a direct quantitative comparison with this compound.
Overview of this compound and Pethidine
This compound is an opioid analgesic that is structurally related to pethidine and was first synthesized in the 1960s.[1] It is classified as a Schedule I narcotic in the United States, indicating a high potential for abuse and no accepted medical use, which has significantly limited research into its pharmacological properties.[1] Consequently, detailed quantitative data on its analgesic potency are scarce in publicly accessible literature. This compound is known to produce effects similar to other opioids, including analgesia, sedation, and euphoria.[1][2]
Pethidine, also known as meperidine, is a synthetic opioid of the phenylpiperidine class.[3] It has been used clinically for the management of moderate to severe pain.[3] Pethidine acts primarily as an agonist at the μ-opioid receptor and also possesses some affinity for the κ-opioid receptor.[3]
Quantitative Comparison of Analgesic Potency
A direct quantitative comparison of the analgesic potency of this compound and pethidine is challenging due to the lack of available experimental data for this compound. While a key 1964 study by Diamond, Bruce, and Tyson titled "Synthesis and Properties of the Analgesic DL-α-1,3-dimethyl-4-phenyl-4-propionoxyazacycloheptane (this compound)" is frequently cited, its full text containing specific analgesic potency data, such as an ED50 value, is not readily accessible in public databases.[4]
For pethidine, however, experimental data on its analgesic potency are available from various studies. The following table summarizes representative data for pethidine's analgesic effect as determined by common preclinical assays.
Table 1: Analgesic Potency of Pethidine in Animal Models
| Compound | Animal Model | Test Method | Route of Administration | ED50 (Median Effective Dose) | Reference |
| Pethidine | Rat | Hot Plate Test | Intraperitoneal (i.p.) | 3.55 mg/kg | [5] |
| Pethidine | Mouse | Hot Plate Test | Intraperitoneal (i.p.) | 20 mg/kg (single dose study) | [3][6] |
| Pethidine | Mouse | Tail-Flick Test | Subcutaneous (s.c.) | Dose-dependent antinociception observed at 8, 16, and 24 mg/kg | [3] |
Note: ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols for Assessing Analgesic Potency
The analgesic properties of compounds like this compound and pethidine are typically evaluated using in vivo animal models. The two most common methods for assessing centrally acting analgesics are the hot-plate test and the tail-flick test.
Hot-Plate Test
The hot-plate test is used to evaluate the response to a thermal pain stimulus.
Methodology:
-
Apparatus: A heated plate with a controllable and uniform surface temperature.
-
Procedure: An animal, typically a mouse or rat, is placed on the heated surface. The latency period, which is the time it takes for the animal to exhibit a pain response (e.g., licking its paws, jumping), is recorded.
-
Drug Administration: The test compound is administered to the animal prior to placing it on the hot plate.
-
Data Analysis: The increase in the latency period after drug administration compared to a baseline measurement or a control group is used to determine the analgesic effect. The ED50 can be calculated from dose-response curves.
dot
Caption: Workflow for the Hot-Plate Analgesic Test.
Tail-Flick Test
The tail-flick test also measures the response to a thermal stimulus, but it is focused on a spinal reflex.
Methodology:
-
Apparatus: A device that applies a focused beam of heat to the animal's tail.
-
Procedure: The animal's tail is exposed to the heat source, and the time it takes for the animal to flick its tail away from the heat is measured.
-
Drug Administration: The test compound is administered before the test.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. The ED50 is determined by testing a range of doses.
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]
- 4. SYNTHESIS AND PROPERTIES OF THE ANALGESIC DL-ALPHA-1,3-DIMETHYL-4-PHENYL-4-PROPIONOXYAZACYCLOHEPTANE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronopharmacodynamics and chronopharmacokinetics of pethidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Proheptazine vs. Morphine: A Comparative Guide to Opioid Receptor Binding Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the opioid receptor binding selectivity of proheptazine and morphine. While extensive quantitative data is available for morphine, a comprehensive search of the scientific literature reveals a significant lack of publicly accessible receptor binding affinity data for this compound. This guide presents the available information for both compounds, alongside detailed experimental protocols and visualizations of relevant biological pathways to facilitate a foundational understanding.
Overview and Qualitative Comparison
Morphine , a phenanthrene (B1679779) opioid receptor agonist, is the prototypical opioid analgesic and serves as a benchmark for comparison in pain management research.[1] Its principal pharmacological effects are mediated through the central nervous system and the gastrointestinal tract.[1] Morphine's analgesic and sedative properties are primarily attributed to its interaction with mu (µ)-opioid receptors (MOR).[2] It also exhibits activity as an agonist at kappa (κ)-opioid receptors (KOR) and delta (δ)-opioid receptors (DOR).[1]
Quantitative Receptor Binding Data
The following table summarizes the receptor binding affinities (Ki) of morphine for the human mu (µ), delta (δ), and kappa (κ) opioid receptors from a representative study. It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue source, and assay methodology.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Morphine | 1 - 100 | > 1000 | > 1000 |
| This compound | Data not available | Data not available | Data not available |
Table 1: Comparative Opioid Receptor Binding Affinities. Ki values for morphine are from a study using a single binding assay in a cell membrane preparation expressing recombinant human MOR. A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or morphine) for the µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands:
-
[³H]DAMGO for the µ-opioid receptor.
-
[³H]DPDPE for the δ-opioid receptor.
-
[³H]U69,593 for the κ-opioid receptor.
-
-
Test Compounds: this compound and Morphine.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Radioligand and incubation buffer.
-
Non-specific Binding: Radioligand, incubation buffer, and a high concentration of naloxone.
-
Competitive Binding: Radioligand, incubation buffer, and varying concentrations of the test compound.
-
-
Initiate Reaction: Add the prepared cell membranes to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the experimental workflow of a radioligand binding assay and the general signaling pathway of opioid receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
Proheptazine and Opioid Immunoassays: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of proheptazine in standard opioid immunoassays. Due to a lack of direct experimental data on this compound in this context, this comparison is based on structural similarities with common opioids and established principles of immunoassay cross-reactivity.
Executive Summary
Standard opioid immunoassays are a primary screening tool for detecting the presence of opioids in biological samples. However, the potential for cross-reactivity with structurally related compounds can lead to false-positive results, necessitating confirmatory testing by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] this compound, a synthetic opioid analgesic, possesses structural features that may lead to recognition by antibodies used in these assays. This guide explores this potential through structural comparisons and outlines the principles of immunoassay technology.
Structural Comparison: this compound vs. Morphine
The likelihood of a compound cross-reacting in an immunoassay is significantly influenced by its structural similarity to the target analyte the assay is designed to detect.[4][5] Morphine is a primary target for many opiate immunoassays.[3][6]
This compound is chemically described as (1,3-dimethyl-4-phenylazepan-4-yl) propanoate.[1] Its structure is distinct from the classic pentacyclic morphinan (B1239233) skeleton of morphine.
Morphine possesses a rigid pentacyclic structure.[7]
| Feature | This compound | Morphine |
| Core Structure | Azepane ring with a phenyl group | Rigid pentacyclic morphinan structure |
| Key Functional Groups | Ester, Tertiary amine | Phenolic hydroxyl, Alcoholic hydroxyl, Ether, Tertiary amine |
| Molecular Formula | C17H25NO2[1][8] | C17H19NO3[7] |
While this compound and morphine have the same number of carbon atoms, their overall topology and functional group presentation differ significantly. The antibodies used in opioid immunoassays are typically raised against morphine or a related opioid, and their binding pockets are shaped to recognize the specific three-dimensional conformation of the morphinan ring system. The more flexible, single-ring core of this compound presents a different spatial arrangement of atoms.
However, the presence of a phenyl group and a tertiary amine in this compound, common features in many synthetic opioids, could potentially lead to some level of interaction with less specific opioid immunoassay antibodies.
Standard Opioid Immunoassay Methodologies
Immunoassays utilize the principle of competitive binding between an antibody, a labeled drug (conjugate), and the drug present in the sample. The most common types are:
-
Enzyme-Multiplied Immunoassay Technique (EMIT®)
-
Cloned Enzyme Donor Immunoassay (CEDIA®)
-
Fluorescence Polarization Immunoassay (FPIA)
These assays are designed to be highly sensitive for a class of drugs, but this can sometimes come at the cost of specificity, leading to cross-reactivity with compounds that share similar structural motifs.[9]
Experimental Workflow for Immunoassay Testing
Quantitative Data on Opioid Immunoassay Cutoffs
Standard cutoff concentrations are established to minimize false-positive results while maintaining adequate sensitivity for detection. These values can vary depending on the specific assay and regulatory guidelines.
| Immunoassay Target | Initial Test Cutoff (ng/mL) | Confirmatory Test Cutoff (ng/mL) |
| Opiates (e.g., Morphine, Codeine) | 2000 | 2000 |
| 6-Acetylmorphine (Heroin metabolite) | 10 | 10 |
| Oxycodone | 100 | 100 |
| Hydrocodone | 300 | 100 |
Data sourced from the US Department of Transportation (DOT) guidelines.[10] It is important to note that clinical laboratory cutoffs may differ.[6]
Opioid Receptor Signaling Pathway
While not directly related to immunoassay cross-reactivity, understanding the mechanism of action of opioids is crucial for researchers in this field. Opioids exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors.
Conclusion and Recommendations
Without direct experimental evidence, the cross-reactivity of this compound in standard opioid immunoassays remains theoretical. Based on a structural comparison with morphine, significant cross-reactivity is not anticipated due to the differences in their core scaffolds. However, the presence of some shared pharmacophoric features means that low-level cross-reactivity cannot be entirely ruled out, particularly with less specific immunoassays.
Recommendations for Researchers:
-
Experimental Verification: It is imperative to perform experimental studies to determine the actual cross-reactivity of this compound and its metabolites in a variety of commercially available opioid immunoassays.
-
Confirmatory Testing: In any clinical or research setting where this compound use is suspected, all presumptive positive opioid immunoassay results should be confirmed using a specific and sensitive method such as GC-MS or LC-MS/MS.
-
Assay Specificity: Researchers should be aware of the specific cross-reactivity profiles of the opioid immunoassays they employ, as these can vary between manufacturers and even between different lots of the same assay.[11]
References
- 1. This compound | C17H25NO2 | CID 60969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of Immunoassay Performance for the Detection of Opioids in Urine. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoassay in healthcare testing applications | Journal of Opioid Management [wmpllc.org]
- 7. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound [drugfuture.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. researchgate.net [researchgate.net]
A Proposed Novel UPLC-MS/MS Method for the Quantification of Proheptazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proheptazine is a synthetic opioid analgesic that, due to its classification as a Schedule I narcotic, has limited publicly available analytical methodologies for its quantification. This guide proposes a novel, high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in biological matrices. The projected performance of this method is objectively compared with established analytical techniques used for structurally similar opioid compounds, providing a valuable resource for forensic analysis, toxicology, and pharmaceutical research.
Comparative Analysis of Analytical Methods
The following table summarizes the anticipated performance of the proposed UPLC-MS/MS method for this compound against validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods used for analogous compounds.
| Parameter | Proposed Novel UPLC-MS/MS for this compound | Established HPLC for Opioid Analogues | Established GC-MS for Opioid Analogues |
| Linearity (r²) | >0.995 | >0.999[1] | >0.9846[2] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.04 µg/mL[1] | 1.6 - 14.2 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.07 µg/mL[1] | 5.4 - 50.0 ng/mL[2][3] |
| Accuracy (% Recovery) | 95 - 105% | 96.5 - 104.0%[4] | 82.4 - 116.9%[2] |
| Precision (%RSD) | <10% | <15%[4] | <15% |
| Analysis Time | ~5 minutes | 10 - 20 minutes | 20 - 30 minutes |
| Sample Volume | 100 µL | 250 µL - 1 mL | 1 mL - 5 mL |
| Derivatization Required | No | No | Often[3][5] |
Experimental Protocols
Proposed Novel UPLC-MS/MS Method for this compound
This proposed method is designed for high sensitivity and specificity, making it suitable for the trace-level detection of this compound in complex biological matrices such as blood, plasma, or urine.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of the biological sample, add an internal standard solution.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 95% A to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound and the internal standard would need to be determined through infusion experiments.
Established HPLC Method for Opioid Analogues (e.g., Promethazine)
This method is suitable for the quantification of opioid analogues in pharmaceutical formulations.[1]
1. Sample Preparation
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions
-
Column: Vancomycin Chirobiotic V column (250 x 4.6 mm).[1]
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (B128534) (100:0.1:0.1%, by volume).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detector set to 254 nm.[1]
-
Injection Volume: 20 µL.
Established GC-MS Method for Opioid Analogues
This technique is widely used in forensic toxicology for the identification and quantification of various drugs of abuse.
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
Condition an appropriate SPE cartridge.
-
Load the pre-treated biological sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte of interest with a suitable solvent.
-
Evaporate the eluate to dryness.
-
Derivatize the residue with a suitable agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) to improve volatility and chromatographic performance.[3]
2. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, ramp to 300°C.
-
Mass Spectrometry: Electron ionization (EI) source with selective ion monitoring (SIM) for quantification.
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of the proposed novel analytical method for this compound, ensuring its reliability, accuracy, and precision.
Caption: Workflow for the validation of the proposed UPLC-MS/MS method.
Conclusion
The proposed novel UPLC-MS/MS method offers a significant advancement for the analysis of this compound. Its projected high sensitivity, specificity, and rapid analysis time, without the need for derivatization, present a clear advantage over traditional HPLC and GC-MS methods. While the established techniques remain valuable for certain applications, the UPLC-MS/MS approach is poised to become the gold standard for the trace-level quantification of this compound in complex biological matrices, catering to the demanding requirements of modern analytical toxicology and pharmaceutical development. The comprehensive validation of this proposed method will be crucial to establish its suitability for routine use.
References
- 1. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The detection of various opiates and benzodiazepines by comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Proheptazine and Fentanyl
A detailed guide for researchers, scientists, and drug development professionals on the pharmacokinetic profiles of the synthetic opioids Proheptazine and Fentanyl. This guide provides a comparative overview of their absorption, distribution, metabolism, and excretion, supported by available data and methodologies for their study.
Introduction
This compound and fentanyl are both synthetic opioid analgesics that exert their effects primarily through the activation of mu-opioid receptors. Fentanyl, a potent and widely used analgesic in clinical settings, is well-characterized pharmacokinetically. In contrast, this compound, a derivative of pethidine developed in the 1960s, is classified as a Schedule I controlled substance in the United States and has limited available research data.[1][2] This guide provides a comparative pharmacokinetic overview of these two compounds, with the acknowledgment that specific quantitative data for this compound is scarce. Therefore, for comparative purposes, pharmacokinetic data for pethidine (meperidine), a structurally related compound, is included to provide a potential, albeit inferred, profile for this compound.
Pharmacokinetic Data Summary
The following table summarizes the available pharmacokinetic parameters for fentanyl. Due to the lack of direct experimental data for this compound, its parameters are largely noted as "Not Available." Data for pethidine is provided as a reference.
| Pharmacokinetic Parameter | This compound | Fentanyl | Pethidine (for reference) |
| Absorption | |||
| Bioavailability (Oral) | Not Available | ~30% (due to significant first-pass metabolism)[3] | 50-60% |
| Time to Peak Plasma Concentration (Tmax) | Not Available | Intranasal: 12-21 min; Oral Transmucosal: 20-180 min[3] | Oral: 1-2 hours[4] |
| Distribution | |||
| Volume of Distribution (Vd) | Not Available | 4 L/kg[5] | 3.2-8.0 L/kg[4] |
| Protein Binding | Not Available | Plasma protein binding decreases with increasing ionization of the drug.[5] | 65-75% |
| Metabolism | |||
| Primary Metabolic Pathway | Not Available | Hepatic metabolism, primarily by CYP3A4. | Hepatic hydrolysis and N-demethylation (CYP2B6, CYP3A4, CYP2C19). |
| Active Metabolites | Not Available | Norfentanyl (inactive) and other minor metabolites.[6] | Norpethidine (active, neurotoxic). |
| Excretion | |||
| Elimination Half-Life | Not Available | 3.6–14.2 hours (terminal)[6] | 2.5–4 hours |
| Primary Route of Excretion | Not Available | Primarily as metabolites in urine (76%) and feces (8%).[6] | Primarily as metabolites in urine. |
| Unchanged Drug Excreted | Not Available | ~6.4% in urine.[6] | <5% in urine. |
Experimental Protocols
Standard methodologies are employed to determine the pharmacokinetic profiles of opioid compounds. Below are generalized protocols for key experiments.
Pharmacokinetic Study in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (250-300g) are often used.
-
Drug Administration:
-
Intravenous (IV): A single bolus dose is administered via the tail vein.
-
Oral (PO): The drug is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, volume of distribution, and clearance.
In Vitro Metabolic Stability Assay
-
System: Human liver microsomes (HLM) are used to assess hepatic metabolism.
-
Incubation: The test compound is incubated with HLM in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent drug is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Signaling Pathway and Experimental Workflow Visualizations
Mu-Opioid Receptor Signaling Pathway
Both this compound and fentanyl are agonists of the mu-opioid receptor, a G-protein coupled receptor (GPCR). The binding of these opioids to the receptor initiates a signaling cascade that leads to analgesia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H25NO2 | CID 60969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altmeyers.org [altmeyers.org]
- 5. Pharmacokinetics of Promethazine Hydrochloride - Page 2 [medscape.com]
- 6. medscape.com [medscape.com]
In Vitro Comparison of Proheptazine and its Major Metabolites: A Guide for Researchers
A comprehensive in vitro comparison of Proheptazine and its major metabolites is currently not feasible due to the limited publicly available scientific literature identifying the specific metabolic products of this compound. While this compound is known as a synthetic opioid analgesic, detailed information regarding its biotransformation pathways and the pharmacological profiles of its potential metabolites is scarce.
This guide outlines the standard methodologies that would be employed for such a comparison, providing researchers with a framework for potential future studies once the major metabolites of this compound are identified.
Identification of Major Metabolites
The initial and crucial step, for which public data is currently lacking, is the identification of this compound's major metabolites. This is typically achieved through in vitro metabolism studies using liver microsomes or hepatocytes from relevant species (e.g., human, rat, mouse). These studies allow for the identification of metabolic pathways such as oxidation, reduction, hydrolysis, and conjugation.
Experimental Workflow for Metabolite Identification
Caption: Workflow for identifying in vitro metabolites.
Comparative In Vitro Assays
Once the major metabolites are identified and synthesized, a series of in vitro assays would be conducted to compare their pharmacological and toxicological profiles against the parent compound, this compound.
Receptor Binding Affinity
As this compound is an opioid analgesic, determining its binding affinity and that of its metabolites for various opioid receptors (mu, delta, kappa) is paramount. This is typically assessed using radioligand binding assays.
Table 1: Hypothetical Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
| This compound | Data not available | Data not available | Data not available |
| Metabolite 1 | Data not available | Data not available | Data not available |
| Metabolite 2 | Data not available | Data not available | Data not available |
| Metabolite 3 | Data not available | Data not available | Data not available |
Functional Activity at Opioid Receptors
Beyond binding, it is crucial to determine if the compounds act as agonists, antagonists, or partial agonists at the opioid receptors. This can be evaluated through functional assays such as GTPγS binding assays or cAMP inhibition assays.
Signaling Pathway for Gi/o-Coupled Opioid Receptors
Caption: Gi/o-coupled opioid receptor signaling pathway.
Cytochrome P450 (CYP) Inhibition
To assess the potential for drug-drug interactions, the inhibitory effects of this compound and its metabolites on major CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) would be evaluated.
Table 2: Hypothetical Cytochrome P450 Inhibition (IC50, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Metabolite 1 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Metabolite 2 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Metabolite 3 | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols would be required for each assay. Below are generalized outlines for key experiments.
Radioligand Binding Assay
-
Preparation of Cell Membranes: Cell membranes expressing the opioid receptor of interest are prepared.
-
Assay Setup: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound (this compound or its metabolites).
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound and free radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.
Cytochrome P450 Inhibition Assay
-
Incubation: Human liver microsomes are incubated with a specific CYP isoform substrate, NADPH, and varying concentrations of the test compound.
-
Metabolite Formation: The reaction is allowed to proceed, and the formation of the specific metabolite is monitored.
-
Quantification: The reaction is stopped, and the amount of metabolite formed is quantified using LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control, and the IC50 value is determined.
Conclusion
A thorough in vitro comparison of this compound and its major metabolites is essential for understanding its complete pharmacological and toxicological profile. However, the foundational information regarding the identity of these metabolites is currently unavailable in the public domain. The experimental framework outlined in this guide provides a roadmap for researchers to conduct such a comparative analysis once the necessary preliminary metabolic studies have been performed. Further research into the biotransformation of this compound is strongly encouraged to enable a comprehensive evaluation of its activity and safety.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, head-to-head comparative experimental data for proheptazine and other phenazepine-related opioids are scarce in publicly available literature. This compound, developed in the 1960s, is a Schedule I controlled substance in the United States, which has limited modern research on its properties.[1][2] This guide provides a comparative framework based on available structural information and outlines the standard experimental protocols used to characterize such compounds. The quantitative data presented for phenazepine derivatives are illustrative and intended to demonstrate how such a comparison would be structured.
Introduction to Phenazepine-Related Opioids
Phenazepine-related opioids are a class of synthetic analgesics characterized by a seven-membered azepane ring structure. They are structurally related to pethidine (meperidine).[2] This class includes compounds such as this compound and ethoheptazine (B1218578).[2][3] Like other opioids, their primary mechanism of action is expected to be through agonism at opioid receptors, particularly the mu-opioid receptor (MOR), leading to analgesic and other typical opioid effects such as sedation, euphoria, and respiratory depression.[2][4][5][6]
This compound is a phenazepine derivative developed in the 1960s.[2] Its chemical name is (1,3-dimethyl-4-phenylazepan-4-yl) propanoate.[1] Ethoheptazine is another member of this family, known by the trade name Zactane, and is chemically identified as ethyl 1-methyl-4-phenylazepane-4-carboxylate.[3][7]
Chemical Structures
The chemical structures of this compound and ethoheptazine are presented below.
| Compound | Chemical Structure |
| This compound | |
| Ethoheptazine |
Quantitative Pharmacological Data (Illustrative)
The following tables summarize the types of quantitative data required for a comprehensive comparison of opioid compounds. Due to the lack of available data for this compound and ethoheptazine, these fields are marked as "Not Available." Data for the reference mu-opioid agonist, morphine, is provided for context.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand Used | Source |
| This compound | µ (mu) | Not Available | - | - |
| δ (delta) | Not Available | - | - | |
| κ (kappa) | Not Available | - | - | |
| Ethoheptazine | µ (mu) | Not Available | - | - |
| δ (delta) | Not Available | - | - | |
| κ (kappa) | Not Available | - | - | |
| Morphine | µ (mu) | 1-100 | [³H]DAMGO | [8] |
| δ (delta) | >1000 | [³H]DPDPE | [9] | |
| κ (kappa) | ~200-400 | [³H]U-69,593 | [9] |
Table 2: In Vitro Functional Activity (Efficacy)
| Compound | Receptor Subtype | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of standard) |
| This compound | µ (mu) | GTPγS | Not Available | Not Available |
| Ethoheptazine | µ (mu) | GTPγS | Not Available | Not Available |
| Morphine | µ (mu) | GTPγS | ~70 | 100% (relative to DAMGO) |
Table 3: In Vivo Analgesic Potency
| Compound | Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) |
| This compound | Mouse | Tail-flick | Subcutaneous | Not Available |
| Ethoheptazine | Mouse | Tail-flick | Subcutaneous | Not Available |
| Morphine | Mouse | Tail-flick | Subcutaneous | ~5-10 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of novel opioid compounds.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for different opioid receptors (mu, delta, kappa).
Methodology:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand: A subtype-selective radiolabeled ligand is used.
-
Mu (µ): [³H]DAMGO
-
Delta (δ): [³H]DPDPE
-
Kappa (κ): [³H]U-69,593
-
-
Procedure: a. Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound). b. The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium. c. Non-specific binding is determined in the presence of a high concentration of a non-labeled universal opioid antagonist, such as naloxone. d. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. e. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activity (efficacy) of a compound at a G-protein coupled receptor (GPCR), such as the mu-opioid receptor.
Methodology:
-
Reagents: Cell membranes expressing the opioid receptor of interest, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Procedure: a. In the basal state, G-proteins associated with the receptor are bound to GDP. b. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS. c. Membranes are incubated with the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP in an assay buffer. d. The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes). e. The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data are plotted as [³⁵S]GTPγS binding versus the concentration of the test compound. The EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) are determined. Eₘₐₓ is often expressed as a percentage of the stimulation produced by a standard full agonist (e.g., DAMGO for the mu-receptor).
In Vivo Analgesic Assays: Tail-Flick Test
Objective: To assess the antinociceptive (analgesic) properties of a compound in an animal model.
Methodology:
-
Animal Model: Typically mice or rats.
-
Apparatus: A tail-flick apparatus that applies a focused beam of heat to the animal's tail.
-
Procedure: a. A baseline tail-flick latency (the time it takes for the animal to flick its tail away from the heat source) is determined before drug administration. A cut-off time is set to prevent tissue damage. b. The test compound is administered via a specific route (e.g., subcutaneous, intraperitoneal, or oral). c. At various time points after administration, the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. A dose-response curve is generated to determine the ED₅₀ (the dose required to produce 50% of the maximum possible effect).[11]
Visualizations: Signaling Pathways and Experimental Workflows
dot
Caption: Mu-opioid receptor signaling pathway.
dot
Caption: General experimental workflow for opioid characterization.
References
- 1. This compound | C17H25NO2 | CID 60969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ethoheptazine | C16H23NO2 | CID 6469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. Ethoheptazine - Wikipedia [en.wikipedia.org]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validating the Specificity of a Proheptazine Antibody: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules like Proheptazine are critical. This guide provides a comprehensive comparison of a new this compound-specific monoclonal antibody (mAb-Proheptazine) against two alternative antibodies, highlighting its superior specificity through detailed experimental data. The methodologies for all key validation experiments are provided to ensure reproducibility and transparency.
Comparative Analysis of this compound Antibodies
The specificity of an antibody is its most crucial attribute. To ascertain the performance of mAb-Proheptazine, a series of validation assays were conducted. The results are benchmarked against two other commercially available antibodies: a polyclonal antibody (pAb-GeneralOpioid) designed to recognize a broad range of opioids, and another monoclonal antibody (mAb-Alternative) marketed as this compound-specific.
Quantitative data from competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR) are summarized in the table below, demonstrating the superior specificity and affinity of mAb-Proheptazine.
| Parameter | mAb-Proheptazine (This Product) | pAb-GeneralOpioid (Alternative 1) | mAb-Alternative (Alternative 2) |
| Target | This compound | General Opioid Structures | This compound |
| Competitive ELISA (IC50, ng/mL) | |||
| This compound | 0.5 | 10.2 | 5.8 |
| Pethidine | >1000 | 15.5 | 580 |
| Morphine | >1000 | 5.1 | >1000 |
| Fentanyl | >1000 | 25.8 | >1000 |
| Western Blot (Limit of Detection, ng) | |||
| This compound-BSA Conjugate | 1 | 50 | 10 |
| Surface Plasmon Resonance (KD, M) | |||
| This compound | 1.2 x 10⁻¹⁰ | Not Determined | 8.5 x 10⁻⁹ |
Caption: Comparative performance of mAb-Proheptazine against two alternative antibodies. Data indicates higher affinity and specificity of mAb-Proheptazine.
Experimental Workflow and Methodologies
To ensure the rigorous validation of the this compound antibody, a multi-faceted experimental approach was employed. The overall workflow is depicted in the diagram below, followed by detailed protocols for each key experiment.
Caption: Experimental workflow for this compound antibody validation.
Experimental Protocols
1. Competitive ELISA for Specificity Testing
-
Objective: To determine the cross-reactivity of the antibody with structurally related opioid compounds.
-
Method:
-
A 96-well plate was coated with a this compound-BSA conjugate (1 µg/mL) overnight at 4°C.
-
The plate was washed and blocked with 5% non-fat milk in PBS for 1 hour.
-
A fixed concentration of the this compound antibody was pre-incubated with varying concentrations of this compound, Pethidine, Morphine, or Fentanyl for 2 hours.
-
The antibody-competitor mixtures were added to the coated plate and incubated for 1 hour.
-
After washing, a secondary HRP-conjugated antibody was added and incubated for 1 hour.
-
The plate was washed, and a TMB substrate was added. The reaction was stopped with 2N H₂SO₄, and the absorbance was read at 450 nm.
-
The IC50 values (concentration of the competitor that inhibits 50% of the antibody binding) were calculated.
-
2. Western Blotting for Detection of Conjugated this compound
-
Objective: To assess the antibody's ability to detect this compound when conjugated to a carrier protein.
-
Method:
-
This compound-BSA conjugate (in decreasing concentrations from 100 ng to 0.1 ng) was run on a 12% SDS-PAGE gel.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane was incubated with the primary antibody (mAb-Proheptazine, pAb-GeneralOpioid, or mAb-Alternative) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.
-
The signal was detected using an ECL substrate and imaged. The limit of detection was determined as the lowest amount of conjugate detectable.
-
3. Surface Plasmon Resonance (SPR) for Affinity Measurement
-
Objective: To determine the binding affinity (KD) of the antibody to this compound.
-
Method:
-
The this compound antibody was immobilized on a CM5 sensor chip.
-
A series of this compound concentrations (ranging from 0.1 nM to 100 nM) were injected over the chip surface.
-
The association and dissociation rates were monitored in real-time.
-
The binding kinetics were analyzed using a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
This compound Signaling and Antibody Utility
This compound, as an opioid analgesic, is known to exert its effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The primary therapeutic effects of many opioids are mediated through the µ-opioid receptor (MOR). The binding of this compound to MOR is hypothesized to initiate a signaling cascade that ultimately leads to analgesia. A highly specific antibody, such as mAb-Proheptazine, is an invaluable tool for researchers studying these pathways. It can be utilized in techniques like immunoprecipitation followed by mass spectrometry to identify this compound-binding proteins and in immunocytochemistry to visualize the subcellular localization of this compound in target cells.
Caption: Simplified this compound signaling pathway.
Conclusion
The comprehensive validation data presented in this guide unequivocally demonstrates the superior specificity and affinity of mAb-Proheptazine for its target molecule. With minimal cross-reactivity to other common opioids and a high binding affinity, this antibody provides researchers with a reliable and precise tool for the detection and quantification of this compound. The detailed experimental protocols and workflow diagrams serve as a transparent foundation for the robust validation of this critical research reagent.
A Comparative Analysis of the Addictive Potential of Proheptazine and Oxycodone
A comprehensive comparison of the addictive potential of the Schedule I opioid proheptazine and the widely prescribed Schedule II opioid oxycodone is significantly hampered by the limited availability of pharmacological data for this compound. this compound, an opioid analgesic developed in the 1960s, is classified as a Schedule I controlled substance in the United States.[1][2] This classification indicates a high potential for abuse and no currently accepted medical use, severely restricting its research and clinical application.[3][4] In contrast, oxycodone is a widely used Schedule II opioid analgesic, for which a substantial body of research on its addictive properties is available.[3]
This guide synthesizes the available information to provide a comparative overview, highlighting the significant data gap for this compound while presenting the well-documented addictive profile of oxycodone.
Regulatory Status and Implications for Addictive Potential
The scheduling of controlled substances by the U.S. Drug Enforcement Administration (DEA) is based on their abuse potential, accepted medical use, and safety or dependence liability.[4] The placement of this compound in Schedule I alongside drugs like heroin suggests that it is considered to have a high potential for abuse.[3][5] Oxycodone's classification as a Schedule II substance acknowledges its high potential for abuse and dependence, while also recognizing its accepted medical use for the treatment of moderate to severe pain.[3][6]
| Feature | This compound | Oxycodone | Reference |
| U.S. DEA Schedule | Schedule I | Schedule II | [1][2][3] |
| Medical Use | No currently accepted medical use | Accepted for treatment of moderate to severe pain | [3][4] |
| Abuse Potential | High | High | [3][4][6] |
Mechanism of Opioid Addiction
The addictive potential of opioids, including both this compound and oxycodone, is primarily mediated through their action on the mu-opioid receptor (MOR) in the central nervous system. Activation of the MOR in the brain's reward circuitry, particularly the ventral tegmental area (VTA) and nucleus accumbens, leads to an increase in dopamine (B1211576) release. This surge in dopamine is associated with feelings of euphoria and reward, reinforcing drug-taking behavior and leading to the development of addiction.
Generalized Opioid Reward Signaling Pathway
Figure 1. Generalized signaling pathway for opioid-induced dopamine release.
Experimental Data on Addictive Potential
A significant disparity in available research exists between this compound and oxycodone. While oxycodone has been extensively studied, there is a notable absence of publicly available experimental data on the addictive potential of this compound.
Receptor Binding Affinity
Receptor binding affinity (Ki) is a measure of how tightly a drug binds to a receptor. A lower Ki value indicates a higher binding affinity. The affinity for the mu-opioid receptor is a key determinant of an opioid's potency and, consequently, its addictive potential.
This compound:
-
No publicly available data on receptor binding affinities for mu, delta, or kappa opioid receptors.
Oxycodone:
-
Studies have determined the binding affinity of oxycodone for the mu-opioid receptor, although values can vary depending on the experimental setup.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | Mu-opioid | Data not available | - |
| Oxycodone | Mu-opioid | 1-100 (range from various studies) | [7] |
Dopamine Release Assays
These studies directly measure the effect of a drug on dopamine levels in the brain's reward centers.
This compound:
-
No publicly available data from in vivo microdialysis or other studies measuring dopamine release.
Oxycodone:
-
Numerous studies have demonstrated that oxycodone administration leads to a significant and sustained increase in dopamine levels in the nucleus accumbens.
Animal Self-Administration Studies
These studies are considered the gold standard for assessing the reinforcing and rewarding properties of a drug, which are indicative of its abuse liability. In these models, animals learn to perform a task (e.g., press a lever) to receive a dose of the drug.
This compound:
-
No publicly available data from self-administration or conditioned place preference studies.
Oxycodone:
-
Oxycodone has been shown to be readily self-administered by laboratory animals, indicating its reinforcing properties and abuse potential.
Experimental Workflow for Animal Self-Administration Studies
Figure 2. Typical workflow for an animal self-administration experiment.
Clinical Data on Dependence and Withdrawal
This compound:
-
Due to its Schedule I status, there are no clinical trials or systematic studies on dependence and withdrawal in humans. Anecdotal reports suggest effects similar to other opioids, including euphoria.[2][8]
Oxycodone:
-
Extensive clinical data confirms that regular use of oxycodone can lead to physical dependence.[1] Abrupt discontinuation can result in a well-characterized withdrawal syndrome, including symptoms such as anxiety, insomnia, muscle aches, nausea, and vomiting.[1] Numerous clinical trials have investigated treatments for oxycodone dependence.[9][10]
Conclusion
Based on its classification as a Schedule I controlled substance, this compound is presumed to have a high potential for abuse and addiction, similar to other potent opioids.[2][4] However, a direct, evidence-based comparison of its addictive potential to that of oxycodone is not possible due to the profound lack of specific pharmacological and clinical data for this compound.
The extensive research on oxycodone has clearly established its high abuse liability, underpinned by its potent effects on the brain's dopamine reward system.[6] Without similar data for this compound, any comparison remains largely speculative and based on its regulatory status rather than on empirical evidence. Further research, should it become legally and ethically feasible, would be necessary to quantify the addictive potential of this compound and accurately place it within the spectrum of opioid abuse liability.
References
- 1. This compound | C17H25NO2 | CID 60969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Prescription of Controlled Substances: Benefits and Risks - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dea.gov [dea.gov]
- 5. harmonystuart.com [harmonystuart.com]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous opioid release in the human brain reward system induced by acute amphetamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proheptazin – Wikipedia [sv.wikipedia.org]
- 9. The Prescription Opioid Addiction Treatment Study: What have we learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term Outcomes from the National Drug Abuse Treatment Clinical Trials Network Prescription Opioid Addiction Treatment Study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Proheptazine Quantification Methods: A Comparative Guide
Disclaimer: This guide provides a comparison of analytical methods for the quantification of Promethazine (B1679618) . Due to the limited availability of public data on validated analytical methods specifically for Proheptazine, a structurally distinct opioid analgesic, we are using Promethazine, a phenothiazine (B1677639) derivative, as a surrogate to illustrate the principles of cross-validation and method comparison. The methodologies and data presented herein would require specific adaptation and validation for the analysis of this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of two common analytical techniques for the quantification of small molecules in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Data Presentation
The following table summarizes the quantitative performance characteristics of the two methods for the analysis of Promethazine.
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Linearity Range | 2-28 µg/mL[1] | 0.1-50 µg/kg[2] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.99[2] |
| Limit of Detection (LOD) | 0.04 µg/mL[3] | 0.05 µg/kg[2] |
| Limit of Quantification (LOQ) | 0.07 µg/mL[3] | 0.1 µg/kg[2] |
| Accuracy (% Recovery) | 100.06% and 100.08% for enantiomers[3] | 77-111%[2] |
| Precision (%RSD) | 0.29% and 0.36% for enantiomers[3] | 1.8-11%[2] |
Experimental Workflows
The following diagram illustrates a general workflow for the cross-validation of two analytical methods.
A generalized workflow for the cross-validation of analytical methods.
Experimental Protocols
HPLC-UV Method for Promethazine Quantification
This method is adapted from a validated procedure for the separation and determination of promethazine enantiomers in pharmaceutical formulations.[3]
-
Sample Preparation: For pharmaceutical formulations, a direct dilution with the mobile phase may be sufficient. For biological matrices, a liquid-liquid extraction or solid-phase extraction would be necessary to remove interfering substances.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Vancomycin Chirobiotic V column (250 x 4.6 mm)[3]
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (B128534) (100:0.1:0.1%, by volume)[3]
-
Flow Rate: 1 mL/min[3]
-
Temperature: 20°C[3]
-
Detection: UV at 254 nm[3]
-
Internal Standard: Acetyl salicylic (B10762653) acid (Aspirin) can be used as an internal standard.[3]
-
-
Data Analysis: Quantification is based on the peak area of the analyte relative to the internal standard. A calibration curve is generated by analyzing standards of known concentrations.
HPLC-MS/MS Method for Promethazine Quantification in Biological Tissues
This method is based on a validated procedure for the determination of promethazine and its metabolites in swine edible tissues.[2]
-
Sample Preparation:
-
Homogenize the tissue sample.
-
Extract the sample with 0.1% formic acid-acetonitrile.[2]
-
Purify the extract with acetonitrile-saturated n-hexane.[2]
-
Concentrate the extract by rotary evaporation.[2]
-
Re-dissolve the residue in a mixture of 0.1% formic acid-water and acetonitrile (B52724) (80:20, v/v).[2]
-
-
Instrumentation: A High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Data Analysis: Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed using fortified blank samples.
References
Safety Operating Guide
Proheptazine: Compliant Disposal Procedures for a Schedule I Controlled Substance
For Immediate Implementation by Authorized Laboratory Personnel
This document provides essential procedural guidance for the proper and compliant disposal of proheptazine, a Schedule I opioid analgesic. Adherence to these procedures is mandatory to ensure the safety of laboratory personnel and the public, prevent diversion, and maintain strict compliance with the U.S. Drug Enforcement Administration (DEA) regulations. This compound is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use in the United States.[1] As such, its disposal is highly regulated and must be handled with the utmost security and diligence.
Regulatory Framework and Core Principles
The disposal of Schedule I controlled substances is governed by the DEA under Title 21 Code of Federal Regulations (CFR), Part 1317. The fundamental principle is that a DEA registrant is responsible for the controlled substance from acquisition to final disposition. Researchers and laboratories are not permitted to directly dispose of Schedule I substances (e.g., via flushing, incineration in a standard laboratory furnace, or mixing with other chemical waste). The only permissible method of disposal for expired, unwanted, or non-recyclable controlled substances is through a DEA-registered "reverse distributor."[2][3][4]
A reverse distributor is an entity registered with the DEA to acquire controlled substances from another registrant for the purpose of returning them to the manufacturer or, more commonly for Schedule I substances, for arranging their secure and compliant destruction.[3][5][6]
Pre-Disposal Handling and Storage
Prior to disposal, this compound must be securely stored in accordance with DEA regulations for Schedule I substances. This entails storage in a substantially constructed, locked cabinet or safe. Access must be strictly limited to authorized personnel.
While specific chemical stability data for this compound is not widely available, information on the related compound, pethidine, suggests that it is stable at room temperature but should be protected from light.[1][7] Synthetic opioids are generally stable in water and decompose at high temperatures.[3][8] Therefore, it is prudent to store this compound in a tightly sealed, light-resistant container at room temperature, away from heat sources.
Personal Protective Equipment (PPE) during handling should include:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or safety goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Step-by-Step Disposal Procedure
The following is a step-by-step guide for the compliant disposal of this compound:
Step 1: Identification and Segregation
-
Identify all containers of this compound designated for disposal. This includes expired, surplus, or non-specification material.
-
Segregate these materials from the active inventory of controlled substances.
-
Update your inventory records to reflect that these materials are awaiting disposal.
Step 2: Engage a DEA-Registered Reverse Distributor
-
Contact a DEA-registered reverse distributor that is authorized to handle Schedule I substances. A list of registered reverse distributors may be available from your institution's Environmental Health and Safety (EHS) department or through the DEA.
-
Establish a service agreement with the reverse distributor. They will provide specific instructions on their procedures for packaging, shipping, and documentation.[3][5]
Step 3: Documentation - DEA Form 222
-
Because this compound is a Schedule I substance, its transfer to a reverse distributor must be documented on a DEA Form 222 (Official Order Form for Schedule I and II Controlled Substances).[2][8]
-
The researcher or laboratory (the registrant) will initiate the DEA Form 222 to the reverse distributor.
-
The form must be filled out completely and accurately, detailing the substance, quantity, and other required information.
Step 4: Packaging and Transfer
-
Package the this compound for transfer according to the specific instructions provided by the reverse distributor. This will typically involve placing the material in a secure, sealed container.
-
Arrange for the transfer of the material to the reverse distributor. This may be via a secure courier service arranged by the reverse distributor or by direct pickup.[4]
Step 5: Documentation - DEA Form 41
-
The reverse distributor is responsible for the ultimate destruction of the controlled substance.
-
After destruction, the reverse distributor will document this on a DEA Form 41 (Registrant Record of Controlled Substances Destroyed).[1][7][9]
-
The reverse distributor should provide you with a copy of the completed DEA Form 41 or a certificate of destruction. This document serves as proof that the substance has been compliantly destroyed.
Step 6: Record Keeping
-
Maintain all records related to the disposal of this compound for a minimum of two years. This includes:
-
A copy of the completed DEA Form 222 used to transfer the substance to the reverse distributor.
-
The copy of the DEA Form 41 or certificate of destruction provided by the reverse distributor.
-
Your internal inventory records showing the final disposition of the this compound.[9]
-
Data Presentation: Key DEA Forms for this compound Disposal
| Form Number | Form Name | Purpose in this compound Disposal | Who Initiates/Completes |
| DEA Form 222 | Official Order Form for Schedule I & II Controlled Substances | To document the legal transfer of this compound from the researcher/laboratory to the reverse distributor.[2][8] | Researcher/Laboratory (Registrant) |
| DEA Form 41 | Registrant Record of Controlled Substances Destroyed | To document the method, date, and witnesses of the destruction of this compound.[1][7][9] | DEA-Registered Reverse Distributor |
Mandatory Visualization: this compound Disposal Workflow
Caption: Compliant disposal workflow for this compound.
Disclaimer: This document provides a summary of the proper disposal procedures for this compound based on current U.S. DEA regulations. It is not a substitute for a thorough review of the applicable regulations and guidance from the DEA and your institution's EHS department. Always consult with your institution's compliance officer and the selected reverse distributor to ensure full compliance with all federal, state, and local regulations.
References
- 1. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. dhs.gov [dhs.gov]
- 4. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Shelf-lives of morphine and pethidine solutions stored in patient-controlled analgesia devices: physico-chemical and microbiological stability study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dhs.gov [dhs.gov]
- 8. Shelf-lives and factors affecting the stability of morphine sulphate and meperidine (pethidine) hydrochloride in plastic syringes for use in patient-controlled analgesic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adlitipbulteni.com [adlitipbulteni.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Proheptazine
Essential Safety and Logistical Information for the Scientific Community
For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Proheptazine, a DEA Schedule I controlled substance.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) and established occupational exposure limits for this compound, this document synthesizes best practices from guidelines for handling potent opioids and other hazardous substances to ensure a robust safety protocol.
Understanding the Risks of this compound
This compound is classified as a Schedule I controlled substance by the Drug Enforcement Administration (DEA).[1][2] This designation indicates a high potential for abuse and no currently accepted medical use in the United States.[1][2][3] As an opioid analgesic, it is presumed to be a potent compound requiring stringent safety measures to prevent occupational exposure.[4]
| Hazard Information for this compound | |
| DEA Schedule | Schedule I[1][2] |
| Hazard Class | Opioid Analgesic, High Potential for Abuse[4] |
| Occupational Exposure Limits (OELs) | Not Established |
| Primary Routes of Exposure | Inhalation, Dermal Contact, Ingestion, Injection[5] |
| Potential Health Effects | As a potent opioid, exposure can lead to respiratory depression, sedation, and other systemic effects. |
Personal Protective Equipment (PPE): A Critical Barrier
A comprehensive personal protective equipment (PPE) strategy is the final and most direct barrier against exposure. The following PPE is strongly recommended when handling this compound, particularly in its powdered form.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile gloves.[5] Change outer gloves regularly or immediately if contaminated. | Prevents skin contact and absorption. Double gloving provides an additional layer of protection. |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from contamination. Cuffs should be tucked under the outer gloves. |
| Eye and Face Protection | Safety goggles and a face shield, or a full-face respirator.[6] | Protects against splashes, aerosols, and airborne particles. Standard eyeglasses are insufficient.[6] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is recommended, especially when handling powders or if there is a risk of aerosolization.[5][6] A respiratory protection program, including fit-testing, is essential.[7] | Minimizes the risk of inhalation, a primary route of exposure for potent compounds. |
| Additional Protection | Disposable shoe covers and head/hair coverings.[6] | Reduces the potential for tracking contaminants out of the laboratory. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A meticulous, step-by-step operational plan is crucial for minimizing the risk of exposure during the handling of this compound.
Pre-Handling Procedures
-
Risk Assessment : Before any handling, conduct a thorough risk assessment to identify potential hazards and establish control measures.[8]
-
Designated Area : All handling of this compound must occur in a designated and clearly marked area with restricted access.[9]
-
Engineering Controls : Use a certified chemical fume hood or a glove box to contain airborne particles.[9][10]
-
Gather Materials : Ensure all necessary equipment, including PPE, spill kits, and disposal containers, are readily available.
-
Donning PPE : Put on all required PPE in the correct order before entering the designated handling area.
Handling Procedures
-
Work in a Containment System : All manipulations of this compound, especially weighing and transferring powders, must be performed within a chemical fume hood or glove box.[9][10]
-
Minimize Aerosolization : Use gentle handling techniques to avoid generating dust. Antistatic tools can help reduce the dispersal of powders.[9]
-
Closed Systems : Whenever feasible, utilize closed-system transfer devices to minimize the potential for exposure.[9]
-
No Solo Work : Never work alone when handling highly potent compounds.[11] Ensure a second person is aware of the procedures and is available to assist in case of an emergency.[11]
-
Immediate Cleaning : Clean any spills immediately according to established protocols.
Post-Handling Procedures
-
Decontamination : Decontaminate all surfaces and equipment used in the handling process.
-
Doffing PPE : Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of disposable PPE in a sealed container.
-
Hand Washing : Wash hands thoroughly with soap and water after removing PPE.[11]
-
Documentation : Accurately record all usage and disposal of this compound in a controlled substance logbook, as required by the DEA.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The disposal of a Schedule I controlled substance is strictly regulated by the DEA. The primary goal is to render the substance "non-retrievable."[12][13]
-
Segregation of Waste : All waste contaminated with this compound, including PPE, disposable equipment, and residual material, must be segregated into clearly labeled, sealed containers.
-
Rendering Non-Retrievable : The DEA requires that controlled substances be rendered non-retrievable before disposal.[12][13] This can be achieved through methods such as incineration or chemical degradation. Do not dispose of this compound in the regular trash or down the drain.
-
Authorized Disposal : The disposal of Schedule I controlled substances must be handled by a DEA-registered reverse distributor or through other approved DEA procedures.[14]
-
Documentation : Complete DEA Form 41, "Registrants Inventory of Drugs Surrendered," to document the destruction of controlled substances.[14][15][16] This form requires the signatures of two authorized employees who witnessed the destruction.[12][15]
Visualizing the Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Controlled Substances Act - Wikipedia [en.wikipedia.org]
- 2. Drug Scheduling [dea.gov]
- 3. in.gov [in.gov]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. pppmag.com [pppmag.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 8. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 9. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 10. aphl.org [aphl.org]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 14. easyrxcycle.com [easyrxcycle.com]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. Diversion Control Division | Schedule I Controlled Substances Research Information [deadiversion.usdoj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
